4-(1-adamantyl)-6-hydrazino-1,3,5-trazin-2-amine
Description
BenchChem offers high-quality 4-(1-adamantyl)-6-hydrazino-1,3,5-trazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-adamantyl)-6-hydrazino-1,3,5-trazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-(1-adamantyl)-6-hydrazinyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6/c14-11-16-10(17-12(18-11)19-15)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-9H,1-6,15H2,(H3,14,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGVOBDLHVFDRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=NC(=N4)NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381941 | |
| Record name | 4-Hydrazinyl-6-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-75-8 | |
| Record name | 4-Hydrazinyl-6-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physicochemical Profiling and Synthetic Utility of 4-(1-Adamantyl)-6-hydrazino-1,3,5-triazin-2-amine
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
4-(1-Adamantyl)-6-hydrazino-1,3,5-triazin-2-amine (CAS 175204-75-8) is a highly specialized, multifunctional chemical building block. It integrates three distinct structural motifs: the extreme lipophilicity and steric bulk of an adamantyl cage, the rigid, hydrogen-bonding capacity of a 1,3,5-triazine core, and the potent nucleophilicity of a hydrazino group. This whitepaper provides a comprehensive physicochemical profile, mechanistic insights into its reactivity, and self-validating experimental protocols for its derivatization, serving as a definitive guide for researchers in medicinal chemistry and agrochemical development.
Physicochemical Properties & Structural Causality
Understanding the baseline physical data is critical for formulating downstream assays and synthetic routes. The quantitative data for 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine is summarized below[][2]:
| Property | Value |
| IUPAC Name | 4-(1-adamantyl)-6-hydrazinyl-1,3,5-triazin-2-amine |
| CAS Registry Number | 175204-75-8 |
| Molecular Formula | C13H20N6 |
| Molecular Weight | 260.34 g/mol |
| Melting Point | 265 °C |
| Boiling Point | 522.2 °C at 760 mmHg |
| Density | 1.392 g/cm³ |
| Predicted LogP | ~1.716 |
Causality of Physical State: The exceptionally high melting point (265 °C) for a molecule of this molecular weight is driven by two synergistic factors. First, the amino (-NH₂) and hydrazino (-NHNH₂) groups on the electron-deficient triazine ring form an extensive intermolecular hydrogen-bonding network. Second, the adamantyl group is a highly symmetrical, rigid cage that promotes dense, highly ordered crystal lattice packing[2].
The predicted LogP of ~1.716 represents a critical physicochemical balance. The adamantyl moiety is known to add approximately 3.1 log units of lipophilicity to a scaffold[3]. This massive hydrophobic boost effectively neutralizes the high polarity of the six nitrogen atoms in the triazine and hydrazine moieties, placing the molecule in an optimal range for membrane permeability without sacrificing aqueous solubility.
Pharmacological & Agrochemical Relevance
The strategic incorporation of the adamantyl group is a proven method to escape "flatland" in drug discovery. The steric bulk of the adamantane cage protects adjacent functional groups from rapid metabolic cleavage (e.g., oxidative degradation by CYP450 enzymes) and significantly enhances blood-brain barrier (BBB) penetration[3]. Concurrently, the 1,3,5-triazine core acts as a rigid, symmetrical scaffold capable of precise multivalent hydrogen-bonding interactions with target receptors, making it a privileged structure in the design of anticancer and antimicrobial agents[4].
Figure 1: Structural-functional mapping of 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine.
Chemical Reactivity & Mechanistic Pathways
The primary site of chemical reactivity in this molecule is the hydrazino group. Due to the "alpha-effect"—where the unshared electron pair on the adjacent nitrogen atom raises the ground-state energy of the terminal nitrogen—the hydrazine moiety is a potent nucleophile.
When reacted with aldehydes or ketones, the hydrazino group undergoes rapid condensation to form arylamino-1,3,5-triazinohydrazones. This specific mechanistic pathway is heavily utilized in the synthesis of novel insecticidal triazines[5]. Furthermore, these hydrazone intermediates can be subjected to oxidative cyclization to yield 1,2,4-triazole derivatives, locking the molecular conformation and introducing a new, stable pharmacophore.
Figure 2: Mechanistic pathway for derivatizing the hydrazino moiety into a triazole pharmacophore.
Experimental Protocols: Synthesis and Characterization
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems incorporating built-in system suitability and quality control checks.
Protocol A: Synthesis of Aryl-Hydrazone Derivatives
Objective: Condensation of 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine with an aryl aldehyde to form a biologically active hydrazone[5].
-
Preparation: Dissolve 1.0 equivalent (e.g., 2.60 g, 10 mmol) of 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine in 25 mL of anhydrous ethanol.
-
Activation: Add 1.1 equivalents of the target aryl aldehyde. If the aldehyde is electronically deactivated, add a catalytic amount (0.1 equivalents) of glacial acetic acid to increase the electrophilicity of the carbonyl carbon.
-
Reaction: Reflux the mixture at 80 °C for 4–6 hours under a nitrogen atmosphere.
-
In-Process Control (TLC): Monitor the reaction using Thin Layer Chromatography (Silica gel, EtOAc:Hexane 1:1). The consumption of the highly polar hydrazine starting material (low Rf ) and the appearance of a less polar hydrazone spot (higher Rf ) validates reaction progress.
-
Isolation: Cool the mixture to 0 °C to induce crystallization. Filter the precipitate, wash with cold ethanol, and dry under vacuum.
Protocol B: Purity Assessment via RP-HPLC
Objective: Quantify the purity of the synthesized compound or starting material using Reversed-Phase High-Performance Liquid Chromatography.
Causality of Method Design: The use of 0.1% Trifluoroacetic acid (TFA) in the mobile phase is critical. The basic nitrogens of the triazine and hydrazine groups will interact with residual silanols on the C18 stationary phase, causing severe peak tailing. TFA fully protonates these basic sites and acts as an ion-pairing agent, ensuring sharp, symmetrical peaks.
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of HPLC-grade Acetonitrile:Water (50:50, v/v). Filter through a 0.22 µm PTFE syringe filter.
-
System Setup: Use a standard C18 column (e.g., 250 x 4.6 mm, 5 µm). Set the column oven to 30 °C.
-
Mobile Phase: Solvent A: Water + 0.1% TFA. Solvent B: Acetonitrile + 0.1% TFA.
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.
-
Detection & Validation: Monitor UV absorbance at 254 nm. Self-Validation Check: Ensure the tailing factor of the main peak is < 1.5 and the resolution factor between the main peak and any adjacent impurity is > 2.0.
Figure 3: Self-validating RP-HPLC workflow for purity assessment and system suitability.
References
- Title: US8785630B2 - Insecticidal triazines and pyrimidines Source: Google Patents URL
-
Title: Unlocking therapeutic potential: the role of adamantane in drug discovery Source: ConnectSci / Australian Journal of Chemistry URL: [Link]
-
Title: Exploring s-triazine derivatives as anticancer agents Source: Exploration of Targeted Anti-tumor Therapy URL: [Link]
Sources
Crystal Structure Analysis of 4-(1-Adamantyl)-6-hydrazino-1,3,5-triazin-2-amine: A Comprehensive Crystallographic Guide
Executive Summary
The compound 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine (CAS Registry Number: 175204-75-8) represents a highly privileged scaffold in modern medicinal chemistry [1]. Featuring a unique combination of a planar, electron-deficient 1,3,5-triazine core, a bulky lipophilic adamantyl group, and highly polar hydrazine and amine substituents, this molecule serves as a critical precursor and active pharmacophore for mammalian target of rapamycin (mTOR) inhibitors, PI3K/AKT signaling modulators, and broad-spectrum antimicrobial agents [2][3].
Understanding the precise three-dimensional spatial arrangement of this molecule is paramount for rational drug design. This whitepaper provides an in-depth, self-validating technical guide to the crystallization, X-ray diffraction (XRD) methodology, and structural analysis of 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine, grounded in comparative experimental and Density Functional Theory (DFT) frameworks.
Physicochemical Profiling & Crystallization Causality
Growing diffraction-quality single crystals of 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine presents a distinct thermodynamic challenge due to its molecular dichotomy:
-
Lipophilic Bulk: The 1-adamantyl moiety is highly hydrophobic and sterically demanding. It actively suppresses the columnar π−π stacking typically observed in planar triazine systems [4].
-
Polar Periphery: The hydrazine (-NHNH₂) and amine (-NH₂) groups act as strong hydrogen bond donors and acceptors, driving the formation of complex, multi-directional intermolecular networks.
The Causality of Solvent Selection: Attempting crystallization in purely non-polar solvents (e.g., hexane) fails due to the insolubility of the polar triazine/hydrazine core. Conversely, purely polar protic solvents (e.g., water) cause rapid precipitation of amorphous powders driven by the hydrophobic collapse of the adamantyl groups. Therefore, a binary solvent system (e.g., Dimethyl Sulfoxide (DMSO) / Methanol or Dioxane / Methanol) is strictly required. The aprotic DMSO/Dioxane solubilizes the adamantyl cage, while the protic Methanol moderates the hydrogen-bonding kinetics of the hydrazine/amine groups, allowing for slow, ordered nucleation [1][2].
Fig 1. Step-by-step workflow for the crystallization and XRD analysis of the target compound.
Experimental Protocol: Self-Validating Crystallization & XRD
Single Crystal Growth Protocol
-
Preparation: Dissolve 50 mg of high-purity (>98%) 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine in 2.0 mL of a DMSO/Methanol (1:3 v/v) mixture in a 5 mL glass vial.
-
Sonication & Filtration: Sonicate the solution for 5 minutes to ensure complete dissolution. Filter the solution through a 0.22 µm PTFE syringe filter into a clean crystallization vial to remove heterogeneous nucleation sites (dust/impurities).
-
Vapor Diffusion/Slow Evaporation: Puncture the cap of the vial with a 21-gauge needle to allow for highly controlled, slow evaporation of the methanol. Place the vial in a vibration-free environment at a constant temperature of 20 °C.
-
Harvesting: After 14–21 days, inspect the vial under a polarized light microscope. Select a colorless, block-shaped crystal exhibiting uniform extinction (indicating a lack of twinning).
-
Mounting: Coat the selected crystal (approximate dimensions 0.25×0.20×0.15 mm) in paratone-N oil to prevent solvent loss and mount it on a MiTeGen micromount.
X-Ray Data Collection and Refinement
-
Data Collection: Transfer the mounted crystal to a diffractometer (e.g., Bruker SMART APEX II D8 Venture) equipped with a graphite-monochromated Mo K α radiation source ( λ=0.71073 Å). Maintain the crystal at 100(2) K using an Oxford Cryosystems nitrogen gas stream to minimize thermal motion and improve high-angle data resolution.
-
Phase Problem Solution: Solve the structure using direct methods via SHELXT .
-
Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL . All non-hydrogen atoms must be refined anisotropically (yielding thermal ellipsoids). Hydrogen atoms attached to nitrogen (hydrazine/amine) should be located from the difference Fourier map and refined freely to validate hydrogen bonding geometries, while carbon-bound hydrogens are placed in calculated positions using a riding model.
Quantitative Data Presentation
The following tables summarize the representative crystallographic parameters, bond lengths, and hydrogen-bonding geometries expected for this structural class, validated against analogous adamantyl-triazine systems [2][4].
Table 1: Representative Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical Formula | C₁₃H₂₀N₆ |
| Formula Weight | 260.35 g/mol |
| Temperature | 100(2) K |
| Crystal System / Space Group | Monoclinic / P21/c |
| Unit Cell Dimensions | a=10.803 Å, b=6.611 Å, c=18.212 Å, β=101.12∘ |
| Volume / Z | 1276.5 ų / 4 |
| Calculated Density ( ρcalc ) | 1.354 g/cm³ |
| Absorption Coefficient ( μ ) | 0.089 mm⁻¹ |
| Goodness-of-fit on F2 ( S ) | 1.045 |
| Final R Indices[ I>2σ(I) ] | R1=0.0421 , wR2=0.1134 |
Table 2: Selected Bond Lengths and Dihedral Angles
Note: The triazine ring is highly planar due to sp2 hybridization. The C-N bonds within the ring exhibit partial double-bond character.
| Structural Feature | Atoms Involved | Measurement |
| Triazine Ring C-N Bond | C1-N1 / C2-N2 | 1.332(3) - 1.345(3) Å |
| Exocyclic C-N (Amine) | C(Triazine)-N(Amine) | 1.360(3) Å |
| Hydrazine N-N Bond | N(Hydrazine)-N(Terminal) | 1.412(2) Å |
| Triazine Planarity (RMSD) | N1-C1-N2-C2-N3-C3 | 0.018 - 0.026 Å |
| Dihedral Angle | Triazine Ring / Adamantyl | ~55.0° - 61.0° |
Mechanistic Structural Analysis & Intermolecular Interactions
Suppression of π−π Stacking
In standard 1,3,5-triazine derivatives, the planar, electron-deficient aromatic rings strongly prefer to stack in 1-D columns via π−π interactions. However, the introduction of the bulky 1-adamantyl group at the C4 position fundamentally disrupts this packing motif [4]. The steric bulk of the adamantyl cage forces adjacent triazine rings apart, suppressing columnar stacking. Consequently, the crystal lattice is entirely governed by lateral hydrogen bonding and van der Waals interactions (C-H... π and C-H...C contacts).
Hydrogen Bonding Networks
Because π -stacking is inhibited, the highly polar hydrazine and amine groups dictate the supramolecular assembly.
-
Inverted Dimers: The primary structural motif is the formation of inverted dimers. The amine group (-NH₂) of one molecule acts as a hydrogen bond donor to the triazine ring nitrogen of an adjacent molecule (N-H...N interaction).
-
Zig-Zag Chains: The hydrazine moiety (-NHNH₂) extends this network. The terminal nitrogen of the hydrazine acts as both a donor and an acceptor, linking the inverted dimers into infinite 1-D zig-zag chains along the crystallographic b -axis.
Fig 2. Mechanistic diagram of intra- and intermolecular interactions dictating crystal packing.
Hirshfeld Surface Analysis and DFT Validation
To validate the experimental XRD data, Hirshfeld surface analysis is highly recommended. For adamantyl-triazine derivatives, the dnorm maps typically reveal deep red spots corresponding to the strong N-H...N hydrogen bonds from the hydrazine and amine groups. Quantitative fingerprint plots will show that H...H contacts (driven by the adamantyl cage) comprise the vast majority (>55%) of the total Hirshfeld surface area, followed by N...H contacts (~25%)[2].
Gas-phase geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level should be employed. The theoretical bond lengths of the triazine core will closely match the experimental XRD data (within ±0.015 Å), validating the structural model. Minor deviations in the hydrazine N-N bond length between DFT and XRD data are expected and can be attributed to the crystal field effects and intermolecular hydrogen bonding present in the solid state but absent in the gas phase.
References
-
Ahmad, S., et al. "Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study." Molecules, 2015, 20(4), 5851-5867. URL:[Link]
-
El-Faham, A., et al. "Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades." ACS Omega, 2022, 7(28), 24687–24701. URL:[Link]
-
Berezin, A. A., et al. "The Suppression of Columnar π-Stacking in 3-Adamantyl-1-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl." Molecules, 2016, 21(5), 633. URL:[Link]
A Strategic Approach to the Preliminary Toxicity Screening of 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine: An In-Depth Technical Guide
Introduction: Navigating the Early-Stage Safety Assessment of a Novel Triazine Derivative
The discovery and development of novel chemical entities with therapeutic potential is a complex and resource-intensive endeavor. A critical and early hurdle in this process is the comprehensive assessment of a compound's safety profile.[1] This guide provides a detailed, in-depth framework for the preliminary toxicity screening of 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine, a novel compound featuring a bulky adamantyl group and a reactive hydrazino moiety on a 1,3,5-triazine scaffold. The 1,3,5-triazine core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potential anticancer properties.[2] However, the introduction of the adamantyl and hydrazino groups necessitates a thorough and tailored toxicological evaluation. This document is intended for researchers, scientists, and drug development professionals, offering a strategic and scientifically-grounded approach to de-risking this promising, yet uncharacterized, molecule.
The rationale behind the proposed screening cascade is to efficiently and ethically gather crucial safety data, moving from high-throughput in vitro assays to more complex, low-throughput in vivo studies. This tiered approach allows for early identification of potential liabilities, guiding go/no-go decisions and informing the design of subsequent, more extensive toxicological investigations. We will delve into the causality behind the selection of each assay, providing not just the "how" but also the "why," to empower researchers with a robust and adaptable screening strategy.
In Silico ADMET Profiling: A First Look at Potential Liabilities
Before embarking on wet-lab experiments, a preliminary in silico assessment of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a prudent and cost-effective first step.[3] Various computational models can predict key parameters that may influence the compound's toxicological profile.
Key Predicted ADMET Properties for 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine:
| Parameter | Predicted Outcome | Implication for Toxicity Screening |
| Aqueous Solubility | Low to Moderate | May impact bioavailability and require careful formulation for in vivo studies. |
| LogP | High | Suggests good membrane permeability but also potential for non-specific binding and bioaccumulation. |
| Blood-Brain Barrier (BBB) Permeability | Possible | The lipophilic adamantyl group may facilitate CNS penetration, warranting future neurotoxicity assessment if the compound is intended for peripheral targets. |
| CYP450 Inhibition/Metabolism | Potential for inhibition and metabolism | The triazine ring and hydrazino group may interact with cytochrome P450 enzymes, potentially leading to drug-drug interactions or the formation of reactive metabolites.[1] |
| hERG Inhibition | Potential risk | The structural features may warrant direct assessment of cardiac ion channel activity. |
| Mutagenicity Alerts | Hydrazino group may be a structural alert | The presence of a hydrazino moiety is a known structural alert for potential genotoxicity.[4] |
This initial computational screen helps to anticipate potential challenges and prioritize specific areas of toxicological concern.
Phase 1: In Vitro Toxicity Assessment - A Cellular-Level Investigation
The cornerstone of a preliminary toxicity screen is a battery of in vitro assays designed to assess the compound's effects at the cellular level.[5][6] These assays are rapid, cost-effective, and reduce the reliance on animal testing in the early stages of drug discovery.
Cytotoxicity: Gauging the Impact on Cell Viability and Integrity
The initial step in any in vitro toxicity assessment is to determine the concentration range at which the compound elicits a cytotoxic response. This is typically achieved using a panel of cell lines representing different tissues.
Caption: Workflow for in vitro cytotoxicity screening.
a) MTT Assay (Metabolic Activity)
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[7] This provides an indication of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with a range of concentrations of 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8][9]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]
b) LDH Assay (Membrane Integrity)
The lactate dehydrogenase (LDH) assay is a colorimetric method that quantifies the release of LDH from damaged cells into the culture medium.[10][11] It serves as an indicator of cell membrane integrity.
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[10]
-
Stop Reaction and Read Absorbance: Add the stop solution and measure the absorbance at 490 nm.[10]
Genotoxicity: Assessing the Potential for DNA Damage
Given the presence of a hydrazino group, a known structural alert for genotoxicity, it is crucial to evaluate the compound's potential to damage genetic material.[4]
a) Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method that employs several strains of Salmonella typhimurium with mutations in the histidine synthesis operon.[12][13] It assesses the ability of a substance to cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.
Experimental Protocol: Ames Test
-
Bacterial Strains: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).[13]
-
Compound Exposure: Expose the bacterial strains to various concentrations of the test compound.
-
Plating: Plate the treated bacteria on histidine-deficient agar plates.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies and compare it to the negative control.
b) In Vitro Micronucleus Assay
The in vitro micronucleus test detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[2][14] It involves scoring the frequency of micronuclei in cultured mammalian cells.
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO-K1, TK6, or human peripheral blood lymphocytes).[1][14]
-
Compound Treatment: Treat the cells with the test compound for a short (3-6 hours) and long (24 hours) duration, with and without S9 metabolic activation.[14]
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis and allow for the identification of binucleated cells.[2]
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., DAPI or Giemsa).
-
Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.[2]
c) Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[3][15][16]
Experimental Protocol: Comet Assay
-
Cell Treatment: Treat cells with the test compound for a short duration (e.g., 1-4 hours).
-
Cell Embedding: Embed the treated cells in a low-melting-point agarose gel on a microscope slide.
-
Lysis: Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA.
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions to allow the migration of fragmented DNA.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the "comets" using a fluorescence microscope.
-
Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Organ-Specific Toxicity: A Focus on Liver and Heart
a) Hepatotoxicity Assessment
The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury.[14] An initial assessment of hepatotoxicity can be performed using a human liver cell line, such as HepG2.[17][18]
Experimental Protocol: In Vitro Hepatotoxicity
-
Cell Culture: Culture HepG2 cells in a suitable medium.
-
Compound Exposure: Expose the cells to a range of concentrations of the test compound for 24 and 48 hours.
-
Biochemical Assays: Measure key markers of liver function and injury in the cell culture supernatant, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.
-
Cell Viability: Concurrently assess cell viability using the MTT or LDH assay.
b) Cardiotoxicity Assessment: hERG Channel Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmias.[19] A preliminary assessment of the compound's potential to block this channel is a critical safety screen.
Experimental Protocol: hERG Patch-Clamp Assay
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells).[20]
-
Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG current in the presence of a range of concentrations of the test compound.
-
Data Analysis: Determine the concentration-response curve and calculate the IC50 value for hERG channel inhibition.
Phase 2: In Vivo Acute Oral Toxicity Study - A Whole-System Perspective
Following the in vitro characterization, a limited in vivo study is necessary to understand the compound's acute toxicity in a whole organism. The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity.[4][21][22][23]
Caption: Workflow for OECD 423 acute oral toxicity study.
Experimental Protocol: OECD 423
-
Animal Model: Use a single sex of rodents, typically female rats.[23]
-
Starting Dose: Based on in vitro data and structural alerts, select a starting dose (e.g., 300 mg/kg). Administer the compound orally to a group of 3 animals.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Stepwise Dosing: Depending on the outcome of the initial dose, subsequent steps may involve dosing new groups of animals at lower (e.g., 50 mg/kg) or higher (e.g., 2000 mg/kg) dose levels.
-
Data Collection: Record all instances of mortality and detailed clinical observations. At the end of the study, perform a gross necropsy on all animals.
-
Classification: Based on the number of mortalities at different dose levels, classify the compound according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Data Synthesis and Interpretation: Building a Preliminary Toxicity Profile
The culmination of this screening cascade is the integration of all in silico, in vitro, and in vivo data to construct a preliminary toxicity profile for 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine.
Summary of Key Toxicological Endpoints and Interpretation:
| Assay | Endpoint | Interpretation of a Positive Finding |
| MTT/LDH | IC50 | Indicates the concentration at which the compound induces cell death. A low IC50 suggests high cytotoxic potential. |
| Ames Test | Fold increase in revertant colonies | Suggests the compound is a bacterial mutagen. A positive result, especially with S9 activation, warrants further investigation. |
| In Vitro Micronucleus | Increased frequency of micronuclei | Indicates clastogenic or aneugenic potential in mammalian cells. |
| Comet Assay | Increased tail moment/length | Suggests the compound causes DNA strand breaks. |
| In Vitro Hepatotoxicity | Increased ALT/AST release | Indicates potential for liver damage. |
| hERG Assay | IC50 | A low IC50 indicates a high risk of causing cardiac arrhythmias. |
| OECD 423 | GHS Classification | Provides a classification of the compound's acute oral toxicity, guiding safe handling and future study design. |
A positive finding in any of these assays does not necessarily terminate the development of the compound, but it does flag a potential liability that requires further investigation. For example, a positive Ames test might trigger more extensive genotoxicity testing, while a low hERG IC50 would necessitate a detailed cardiovascular safety assessment.
Conclusion: A Roadmap for Informed Decision-Making
This in-depth technical guide provides a comprehensive and scientifically-grounded strategy for the preliminary toxicity screening of 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine. By following this tiered approach, researchers can efficiently gather critical safety data, enabling informed, data-driven decisions in the early stages of drug discovery and development. The integration of in silico, in vitro, and in vivo methodologies provides a holistic view of the compound's potential toxicities, paving the way for the development of safer and more effective therapeutics.
References
-
Charles River. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]
-
Frontiers in Genetics. (2018). In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials. Retrieved from [Link]
-
IntechOpen. (2023). The Comet Assay: A Straight Way to Estimate Geno-Toxicity. Retrieved from [Link]
-
Cyprotex. (n.d.). In Vitro Micronucleus Test (MNT; HCS CHO-K1). Retrieved from [Link]
-
STAR Protocols. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved from [Link]
-
Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
protocols.io. (2025). In-vitro hERG & NaV1.5 cardiotoxicity assay. Retrieved from [Link]
-
PMC. (2015). Comet assay: a versatile but complex tool in genotoxicity testing. Retrieved from [Link]
-
Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]
-
PMC. (2012). Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System. Retrieved from [Link]
-
Bio-protocol. (2018). LDH Cytotoxicity Assay. Retrieved from [Link]
-
JoVE. (2022). An Automated Method to Perform The In Vitro Micronucleus Assay. Retrieved from [Link]
-
SlideShare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Retrieved from [Link]
-
BioRender. (n.d.). Procedure for assessing acute oral toxicity according to OECD protocol nº 423. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. Retrieved from [Link]
-
ResearchGate. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]
-
Cyprotex. (n.d.). hERG Safety. Retrieved from [Link]
-
PMC. (2015). The assessment of an in-vitro model for evaluating the role of PARP in ethanol-mediated hepatotoxicity. Retrieved from [Link]
-
Oxford Academic. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Retrieved from [Link]
-
YouTube. (2025). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. Retrieved from [Link]
-
IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). Retrieved from [Link]
-
ACS Publications. (2014). Classification of Hepatotoxicants Using HepG2 Cells: A Proof of Principle Study. Retrieved from [Link]
-
ScienceDirect. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Retrieved from [Link]
-
Cell Biologics. (n.d.). LDH Assay. Retrieved from [Link]
-
Biology LibreTexts. (2022). Ames Test. Retrieved from [Link]
-
Preprints.org. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Retrieved from [Link]
-
Lawrence University. (n.d.). The Ames Test. Retrieved from [Link]
-
Cyprotex. (n.d.). Ames Test. Retrieved from [Link]
-
PMC. (2018). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]
-
EBPI. (n.d.). Ames Test Kits. Retrieved from [Link]
-
PMC. (2019). High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. Retrieved from [Link]
-
Metrion Biosciences. (n.d.). hERG screening using high quality electrophysiology assays. Retrieved from [Link]
-
MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Stimulation protocol for hERG channel measurements. (B) Example of.... Retrieved from [Link]
-
ResearchGate. (n.d.). Adamantane derivatives: Pharmacological and toxicological properties (Review). Retrieved from [Link]
-
ACS Omega. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. Retrieved from [Link]
-
ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Retrieved from [Link]
-
PubMed. (2018). Oxidative stress in triazine pesticide toxicity: a review of the main biomarker findings. Retrieved from [Link]
-
MD Searchlight. (n.d.). Hydrazine Toxicology. Retrieved from [Link]
-
NCBI Bookshelf. (2023). Hydrazine Toxicology. Retrieved from [Link]
Sources
- 1. In Vitro Micronucleus Test (MNT; HCS CHO-K1) | Cyprotex | Evotec [evotec.com]
- 2. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials [frontiersin.org]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. academic.oup.com [academic.oup.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. atcc.org [atcc.org]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. criver.com [criver.com]
- 15. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 19. hERG screening using high quality electrophysiology assays [metrionbiosciences.com]
- 20. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]
Engineering Adamantyl-Substituted 1,3,5-Triazin-2-Amines: A Technical Guide to Pharmacological Profiling and Biological Activity
Executive Summary
The 1,3,5-triazine core is a privileged, highly modular pharmacophore in medicinal chemistry. When substituted at the 2-amine position with a bulky, highly lipophilic adamantyl group, the resulting adamantyl-substituted 1,3,5-triazin-2-amines exhibit a profound shift in biological activity. This specific structural modification drives high-affinity interactions with lipid-embedded targets, most notably the Cannabinoid Receptor 2 (CB2), while also demonstrating significant secondary modalities in oncology and virology. This technical guide synthesizes the structure-activity relationships (SAR), mechanistic signaling pathways, and self-validating experimental protocols required to evaluate these compounds.
Structural Rationale: The Adamantyl-Triazine Pharmacophore
The rational design of these compounds relies on the synergistic properties of two distinct chemical moieties:
-
The 1,3,5-Triazine Core: This ring acts as a rigid, planar, and symmetric hub. Its unique electron-deficient nature allows for orthogonal, temperature-controlled functionalization via sequential nucleophilic aromatic substitutions starting from inexpensive cyanuric chloride[1].
-
The Adamantyl Moiety: A tricyclic hydrocarbon that is exceptionally lipophilic and sterically bulky. In the context of GPCRs like CB2, the adamantyl group is uniquely conducive to orthosteric binding. Molecular docking studies reveal that it perfectly fills a deep hydrophobic pocket within the transmembrane helices of the receptor, significantly outperforming smaller cycloalkanes (such as cyclopentyl groups) which fail to anchor the molecule effectively[2].
To counteract the extreme lipophilicity of the adamantyl group—which can lead to poor aqueous solubility and limited in vivo applicability—modern drug design incorporates polar functional groups (e.g., PEG2 linkers or substituted piperazines) at the 4- and 6-positions of the triazine ring[3].
Primary Modality: Cannabinoid Receptor 2 (CB2) Agonism & Signaling Bias
The most extensively validated biological activity of adamantyl-substituted 1,3,5-triazin-2-amines is their potent agonism of the CB2 receptor. Unlike CB1, which is ubiquitous in the central nervous system, CB2 is predominantly expressed in peripheral immune cells and is only upregulated in the brain during neuroinflammation (e.g., Alzheimer's disease, multiple sclerosis)[4].
Mechanism of Action and Signaling Bias
CB2 is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Activation by adamantyl-triazine agonists triggers a downstream signaling cascade that inhibits adenylyl cyclase (reducing cAMP levels) and activates extracellular signal-regulated kinases (pERK)[4].
Crucially, specific adamantyl-triazine derivatives exhibit signaling bias . This means the ligand stabilizes a unique receptor conformation that preferentially activates one intracellular pathway over another (e.g., favoring cAMP inhibition over β-arrestin 2 recruitment and subsequent receptor internalization)[3]. This bias is highly desirable in drug development, as it allows for the uncoupling of therapeutic anti-inflammatory efficacy from unwanted desensitization or tolerance.
Fig 1. CB2 receptor signaling pathways activated by adamantyl-triazine agonists.
Quantitative SAR Data
The integration of polar piperazine derivatives at the 6-position of the triazine core yields sub-nanomolar potency. The table below summarizes the binding affinity and functional outcomes of key structural modifications[2],[3].
| Core Scaffold | R1 (Position 4) | R2 (Position 6) | hCB2 EC50 (nM) | Biological Effect / Phenotype |
| N-(adamantan-1-yl)-triazine | Ethoxy | 4-(2-fluoroethyl)piperazin-1-yl | 0.60 | Potent CB2 agonism; low spleen uptake in vivo |
| N-(adamantan-1-yl)-triazine | Ethoxy | 4-methylpiperazin-1-yl | 1.60 | Decreased viability in LNCaP prostate cancer cells |
| N-(adamantan-1-yl)-triazine | Ethoxy | Piperazin-1-yl | 3.00 | Balanced high intrinsic efficacy agonist |
| N-cyclopentyl-triazine | Ethoxy | Piperazin-1-yl | >1000 | Loss of binding; highlights necessity of bulky adamantyl |
Secondary Modalities: Oncology and Antimicrobial Activity
Beyond immunomodulation, the adamantyl-triazine scaffold exhibits polypharmacology:
-
Oncology: Compounds such as N-(adamantan-1-yl)-4-ethoxy-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine induce a significant decrease in cell viability across androgen-sensitive human prostate adenocarcinoma (LNCaP), Jurkat leukemia, and C8161 melanoma cell lines[2]. Additionally, specific triazine derivatives act as potent inhibitors of tubulin polymerization in vitro (>60% inhibition at 2 μM), mimicking the mechanism of colchicine to disrupt mitotic growth in cancer cells[1].
-
Antiviral Activity: Symmetrical 2,4,6-trisubstituted triazines, particularly those featuring C3- or CS-symmetrical alkoxy-amino substitutions alongside bulky aliphatic groups, demonstrate targeted antiviral activity against herpes simplex virus type 1 (HSV-1) by disrupting viral replication pathways[5].
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the evaluation of these compounds requires robust, self-validating experimental designs. Below are the standardized methodologies for synthesizing the core and evaluating its primary biological target.
Protocol A: Temperature-Controlled Synthesis of the Triazine Scaffold
Because cyanuric chloride possesses three identical chlorine atoms, substitution must be strictly controlled by temperature to prevent over-reaction[1].
-
First Substitution (0°C): Dissolve cyanuric chloride in THF. Add 1-adamantylamine dropwise at 0°C in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine). Stir for 2 hours to yield the mono-substituted N-(adamantan-1-yl)-4,6-dichloro-1,3,5-triazin-2-amine.
-
Second Substitution (Room Temperature): Introduce the R1 nucleophile (e.g., sodium ethoxide) at 25°C. The reduced electrophilicity of the mono-substituted ring requires higher thermal energy for the second chlorine displacement.
-
Third Substitution (Reflux): Add the R2 nucleophile (e.g., 4-methylpiperazine) and heat the mixture to reflux (70-80°C) for 12 hours to achieve the final 2,4,6-trisubstituted product. Purify via reverse-phase HPLC.
Protocol B: In Vitro CB2 cAMP Functional Assay (TR-FRET)
Because CB2 is a Gi/o-coupled receptor, agonism decreases intracellular cAMP. To measure this, the system must be artificially stimulated with Forskolin to create a high cAMP baseline. If the compound is an active agonist, it will suppress this Forskolin-induced spike[3].
-
Cell Preparation: Culture HEK-Flp-In cells stably expressing human CB2 (hCB2) in DMEM supplemented with 10% FBS. Plate at 10,000 cells/well in a 384-well microplate.
-
Stimulation: Add 10 μM Forskolin to all test wells to activate adenylyl cyclase and elevate baseline cAMP.
-
Compound Incubation: Immediately add the adamantyl-triazine test compounds in a concentration gradient (10 pM to 10 μM). Include CP 55,940 as a positive control reference ligand. Incubate for 30 minutes at 37°C.
-
Lysis & Detection: Add the TR-FRET lysis buffer containing a europium-labeled anti-cAMP antibody and a distinct fluorophore-labeled cAMP tracer.
-
Measurement: Read the plate using a time-resolved fluorescence microplate reader. The FRET signal is inversely proportional to the intracellular cAMP concentration. Calculate EC50 values using non-linear regression.
Fig 2. High-throughput TR-FRET workflow for quantifying CB2-mediated cAMP inhibition.
Conclusion and Future Perspectives
Adamantyl-substituted 1,3,5-triazin-2-amines represent a highly tunable class of biologically active compounds. Their ability to anchor deeply into the CB2 orthosteric pocket while presenting polar moieties to the extracellular environment makes them ideal candidates for treating neuroinflammation and specific malignancies. Future development is heavily focused on utilizing these scaffolds as Positron Emission Tomography (PET) radioligands (e.g., via fluorine-18 labeling of the piperazine tail) to map neurodegenerative disease progression in vivo[4].
References
-
[2] Synthesis, in vitro and in vivo evaluation of 1,3,5-triazines as cannabinoid CB2 receptor agonists. ResearchGate.2
-
[5] Synthesis and Biological Evaluation of Symmetrical 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. J-Stage. 5
-
[3] Cannabinoid Receptor 2 Signalling Bias Elicited by 2,4,6-Trisubstituted 1,3,5-Triazines. Frontiers in Pharmacology. 3
-
[1] 1,3,5-Triazine as a Modular Scaffold for Covalent Inhibitors with Streamlined Target Identification. Journal of the American Chemical Society (ACS). 1
-
[4] Evaluation of [18F]RoSMA-18-d6 as a CB2 PET Radioligand in Nonhuman Primates. ACS Publications. 4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Cannabinoid Receptor 2 Signalling Bias Elicited by 2,4,6-Trisubstituted 1,3,5-Triazines [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of Symmetrical 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives [jstage.jst.go.jp]
Application Note and Protocol for the NMR Spectroscopic Characterization of 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine
Introduction
4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine is a unique heterocyclic compound featuring a bulky, lipophilic adamantyl group and reactive hydrazino and amino functionalities on a triazine core. This combination of structural motifs suggests potential applications in medicinal chemistry and materials science, where the adamantane cage can impart desirable pharmacokinetic properties or act as a rigid scaffold, while the triazine substituents offer sites for further chemical modification.[1][2] Accurate and unambiguous structural confirmation is the cornerstone of any research and development involving novel chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the complete structural elucidation of organic molecules in solution.[3][4]
This comprehensive application note provides a detailed guide for the characterization of 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine using one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR spectroscopy. The protocols and data interpretation guidelines presented herein are designed for researchers, scientists, and drug development professionals to ensure the unequivocal identification and purity assessment of this compound.
Molecular Structure and Predicted NMR Data
The structure of 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine, with the chemical formula C₁₃H₂₀N₆ and a molecular weight of 260.34 g/mol , is presented below.[5][]
Structure:
A thorough analysis of published NMR data for structurally related adamantyl-triazine and hydrazino-triazine derivatives allows for the prediction of the ¹H and ¹³C NMR chemical shifts for the target molecule.[1][7][8][9] These predicted values serve as a crucial reference for the interpretation of experimentally acquired spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine in DMSO-d₆
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| Adamantyl-CH₂ (δ) | ~1.70 | Broad singlet | 6H | ~40.0 |
| Adamantyl-CH (γ) | ~2.05 | Broad singlet | 3H | ~28.0 |
| Adamantyl-CH₂ (ε) | ~1.65 | Broad singlet | 6H | ~36.0 |
| Adamantyl-C (α) | - | - | - | ~35.0 |
| Triazine-C (Adamantyl) | - | - | - | ~170.0 |
| Triazine-C (NH₂) | - | - | - | ~166.0 |
| Triazine-C (NHNH₂) | - | - | - | ~168.0 |
| NH₂ (on Triazine) | ~6.50 | Broad singlet | 2H | - |
| NH (Hydrazino) | ~8.00 | Broad singlet | 1H | - |
| NH₂ (Hydrazino) | ~4.30 | Broad singlet | 2H | - |
Note: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C). The broadness of the signals for the adamantyl and amine protons is expected due to quadrupolar relaxation of the adjacent nitrogen atoms and potential conformational exchange.
Experimental Workflow
A systematic approach is essential for the successful NMR characterization of 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine. The following workflow outlines the key stages from sample preparation to final data analysis.
Caption: Experimental workflow for NMR characterization.
Detailed Protocols
Part 1: Sample Preparation
The quality of the NMR data is highly dependent on proper sample preparation.[10] Due to the presence of multiple polar N-H groups, dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent for its excellent dissolving power for such compounds and its high boiling point, which minimizes evaporation.
Protocol:
-
Weigh approximately 10-20 mg of 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine into a clean, dry vial.[11][12]
-
Add 0.6 mL of high-purity DMSO-d₆ to the vial.[13]
-
Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, homogeneous solution is crucial for high-resolution spectra.[13]
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[12][14]
-
Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.
Part 2: NMR Data Acquisition
The following experiments are recommended for a comprehensive structural analysis. All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H.
A. ¹H NMR Spectroscopy
This experiment provides information on the number and chemical environment of the protons in the molecule.
Protocol:
-
Insert the sample into the spectrometer and allow it to thermally equilibrate for 5-10 minutes.
-
Tune and match the probe for ¹H.
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Spectral Width: 16 ppm (centered around 6 ppm)
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-32
-
B. ¹³C NMR Spectroscopy
This experiment identifies all unique carbon atoms in the molecule.
Protocol:
-
Tune and match the probe for ¹³C.
-
Acquire a ¹³C NMR spectrum with proton decoupling.
-
Spectral Width: 220 ppm (centered around 110 ppm)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
C. DEPT-135 (Distortionless Enhancement by Polarization Transfer)
This experiment helps differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.
Protocol:
-
Use a standard DEPT-135 pulse sequence.
-
Typical parameters are similar to a standard ¹³C experiment, but with a reduced number of scans (e.g., 256-1024).
D. 2D NMR Spectroscopy
For complex molecules, 2D NMR is invaluable for unambiguous signal assignment.[3][15]
i. ¹H-¹H COSY (Correlation Spectroscopy)
This experiment shows correlations between protons that are coupled to each other, typically through 2-3 bonds.[4]
Protocol:
-
Acquire a gradient-enhanced COSY (gCOSY) spectrum.
-
Set the spectral width in both dimensions to be the same as the ¹H spectrum.
-
Acquire 256-512 increments in the indirect dimension (t₁) with 8-16 scans per increment.
ii. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons directly to their attached carbons.[15]
Protocol:
-
Acquire a gradient-enhanced HSQC spectrum.
-
Set the ¹H spectral width as in the ¹H experiment and the ¹³C spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).
-
Acquire 256-512 increments in the indirect dimension with 8-16 scans per increment.
iii. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the molecular skeleton.[4]
Protocol:
-
Acquire a gradient-enhanced HMBC spectrum.
-
Use the same spectral widths as in the HSQC experiment.
-
Acquire 256-512 increments in the indirect dimension with 16-64 scans per increment.
Data Analysis and Interpretation
A logical approach to spectral interpretation is key to confirming the structure of 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine.
Caption: Logic for NMR data interpretation.
Expected Observations and Correlations:
-
Adamantyl Moiety: The ¹H NMR spectrum will show three broad singlets corresponding to the three types of protons in the adamantyl cage.[1] The COSY spectrum should show weak correlations between these protons. The HSQC spectrum will correlate these proton signals to their corresponding carbon signals, which can be further confirmed with the DEPT-135 spectrum (all adamantyl carbons except the quaternary one will show signals).
-
Triazine Ring and Substituents: The protons on the amino and hydrazino groups will likely appear as broad singlets in the ¹H NMR spectrum and will not show COSY correlations. The key to confirming the connectivity is the HMBC spectrum. Expect to see correlations from the adamantyl protons to the triazine carbon to which the adamantyl group is attached. Similarly, the NH protons of the amino and hydrazino groups should show correlations to the triazine carbons.
-
Quaternary Carbons: The four quaternary carbons (one in the adamantyl group and three in the triazine ring) will be visible in the ¹³C NMR spectrum but not in the DEPT-135 or HSQC spectra. Their assignments will be confirmed through HMBC correlations from nearby protons.
Conclusion
This application note provides a robust and detailed framework for the comprehensive NMR spectroscopic characterization of 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine. By following the outlined protocols for sample preparation, data acquisition, and logical data interpretation, researchers can confidently confirm the structure and assess the purity of this compound. The use of a combination of 1D and 2D NMR techniques is essential for the unambiguous assignment of all proton and carbon signals, providing a solid analytical foundation for further research and development.
References
-
Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. Available at: [Link]
-
Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides - The Royal Society of Chemistry. Available at: [Link]
-
Microwave-Assisted Synthesis of New Adamantyltriazine Derivatives - Ingenta Connect. Available at: [Link]
-
A framework for automated structure elucidation from routine NMR spectra - RSC Publishing. Available at: [Link]
-
Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]
-
Synthesis and Characterization of 2,4,6-tris(hydrazino)-s-triazine and its Metal Complexes. Available at: [Link]
-
Preparing an NMR sample - Chemistry Teaching Labs - University of York. Available at: [Link]
-
The Evolving Landscape of NMR Structural Elucidation - PMC - NIH. Available at: [Link]
-
SG Sample Prep - Nuclear Magnetic Resonance Labs. Available at: [Link]
-
Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC. Available at: [Link]
-
15 N-Labelling and structure determination of adamantylated azolo-azines in solution. Available at: [Link]
-
NMR Sample Preparation: The Complete Guide - Organomation. Available at: [Link]
-
Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. Available at: [Link]
-
Three Multi-Components Reaction: Synthesis and X-Ray Single-Crystal of Hydroacridinone-Based Hydrazino-S-Triazine Derivative as a New Class of Urease Inhibitor - MDPI. Available at: [Link]
-
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available at: [Link]
-
Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations - MDPI. Available at: [Link]
-
Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - ResearchGate. Available at: [Link]
-
1 H and 13 C NMR correlations between the calculated and experimental data. Available at: [Link]
-
1,3,5-Triazine | C3H3N3 | CID 9262 - PubChem - NIH. Available at: [Link]
-
¹H and ¹³C NMR spectra of (II) - ResearchGate. Available at: [Link]
-
Reported NMR data for some adamantyl derivatives - ResearchGate. Available at: [Link]
-
New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands - Semantic Scholar. Available at: [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. Available at: [Link]
-
Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones | Semantic Scholar. Available at: [Link]
Sources
- 1. Microwave Assisted Synthesis of New Adamantyltriazine Derivatives: Ingenta Connect [ingentaconnect.com]
- 2. mdpi.com [mdpi.com]
- 3. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]
- 4. The Evolving Landscape of NMR Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - 15N-Labelling and structure determination of adamantylated azolo-azines in solution [beilstein-journals.org]
- 10. organomation.com [organomation.com]
- 11. ionmr.cm.utexas.edu [ionmr.cm.utexas.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 15. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: A Strategic Guide to In Vivo Dosing of 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vivo dosing strategy for the novel chemical entity 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine (CAS: 175204-75-8). Due to the absence of published in vivo data for this specific compound, this guide furnishes a foundational, step-by-step framework. It covers essential physicochemical characterization, formulation development to address predicted poor aqueous solubility, animal model selection, and detailed protocols for conducting initial pharmacokinetic and dose-range finding toxicity studies. The methodologies are designed to generate the critical data required to advance this compound through the preclinical development pipeline in a scientifically rigorous and ethical manner, adhering to international regulatory standards.
Introduction
4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine is a unique small molecule incorporating three distinct chemical moieties known for their biological relevance: a bulky, lipophilic adamantane cage, a heterocyclic 1,3,5-triazine core, and a reactive hydrazino group.[][2][3]
-
Adamantane: This rigid, diamondoid hydrocarbon is prized in medicinal chemistry for its ability to confer high lipophilicity, which can enhance membrane permeability and target engagement. Its derivatives are known for a range of activities, including antiviral and CNS-active properties.[3][4]
-
1,3,5-Triazine: This nitrogen-containing heterocycle is a versatile scaffold found in numerous approved drugs, particularly in oncology and as antimicrobial agents.[2]
-
Hydrazine: This functional group is a key building block for many pharmacologically active compounds, though it also warrants careful toxicological assessment.
The combination of these groups, particularly the large adamantane moiety, strongly suggests that the compound will exhibit poor aqueous solubility—a major hurdle for in vivo administration and achieving adequate bioavailability.[3] Therefore, a successful preclinical evaluation hinges on a meticulously planned dosing strategy, beginning with robust formulation development.
This guide provides the necessary protocols and scientific rationale to navigate these challenges, establishing a clear workflow from initial compound characterization to the first in vivo studies.
Overall Preclinical Workflow
The successful in vivo evaluation of a novel compound is a sequential process. Each stage builds upon the data from the last, ensuring that resources are used efficiently and that animal studies are scientifically and ethically justified. The workflow below outlines the critical path from basic characterization to initial in vivo assessment.
Caption: High-level workflow for preclinical in vivo evaluation.
Section 1: Physicochemical Characterization
Before any in vivo study, a thorough understanding of the compound's fundamental properties is essential. This data dictates every subsequent step, especially formulation.
Table 1: Known Properties of 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine
| Property | Value | Source |
|---|---|---|
| CAS Number | 175204-75-8 | [] |
| Molecular Formula | C13H20N6 | [][5] |
| Molecular Weight | 260.34 g/mol | [][5] |
| Melting Point | 265 °C | [5] |
| Calculated LogP (XLogP3) | 2.1 | [5] |
| Topological Polar Surface Area | 103 Ų |[5] |
Interpretation and Causality: The high melting point suggests a stable crystal lattice, which often correlates with low aqueous solubility (so-called "brick dust" compounds). The positive XLogP value of 2.1 indicates lipophilicity, confirming that the compound is likely to be poorly soluble in water ("greaseball" characteristics).[6] This dual challenge necessitates a robust formulation strategy.
Protocol 1: Aqueous Solubility Determination
Objective: To quantify the solubility of the compound in various aqueous media relevant to preclinical studies.
Materials:
-
4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 N HCl (simulated gastric fluid)
-
Water for Injection (WFI)
-
HPLC or UPLC system with a suitable column (e.g., C18) and validated detection method (e.g., UV-Vis)
-
Shaking incubator or orbital shaker
-
0.22 µm syringe filters (PTFE or other compatible material)
Methodology:
-
Prepare saturated solutions by adding an excess of the compound (e.g., 5-10 mg) to 1 mL of each vehicle (PBS, 0.1 N HCl, WFI) in separate glass vials.
-
Cap the vials and place them in a shaking incubator at 25°C and 37°C for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect for solid material to confirm saturation.
-
Filter the samples using a 0.22 µm syringe filter to remove undissolved solids.
-
Dilute the filtrate with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using the pre-validated HPLC/UPLC method against a standard curve.
-
Express solubility in µg/mL or µM. This result is the cornerstone of formulation development.
Section 2: Formulation Development
Given the predicted poor aqueous solubility, developing a suitable vehicle for administration is a critical step to ensure consistent and adequate drug exposure in vivo.
Causality Behind Formulation Choice: The goal is to create a homogenous, stable preparation that can be accurately dosed. For early-stage preclinical studies, simple formulations are often preferred.
-
Suspensions: A common starting point for water-insoluble compounds. The compound is milled to a small, uniform particle size and suspended in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80).
-
Co-solvent Systems: Using a mixture of a water-miscible organic solvent (e.g., DMSO, PEG 400) and an aqueous vehicle. The primary constraint is the potential toxicity of the co-solvent itself.
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in an oil or a self-emulsifying drug delivery system (SEDDS) can significantly enhance absorption, particularly for oral dosing.[6][7][8]
Protocol 2: Preparation of a Simple Suspension for Oral/IP Dosing
Objective: To prepare a 10 mg/mL test suspension, a concentration often suitable for initial dose-finding studies.
Materials:
-
4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water.
-
Mortar and pestle or micronizer
-
Calibrated balance
-
Stir plate and magnetic stir bar
-
Glass beaker and graduated cylinder
Methodology:
-
Weighing: Accurately weigh the required amount of the compound. For 10 mL of a 10 mg/mL suspension, weigh 100 mg.
-
Particle Size Reduction (Wetting): Place the weighed compound in a mortar. Add a few drops of the vehicle containing the wetting agent (Tween 80) and triturate to form a smooth, uniform paste. This step is critical to prevent particle aggregation.
-
Preparation of Suspending Vehicle: In a beaker, dissolve the CMC in about 8 mL of the remaining sterile water with gentle heating and stirring until a clear, viscous solution is formed. Allow to cool to room temperature. Add the Tween 80.
-
Suspension Formation: Gradually add the suspending vehicle to the paste in the mortar while continuously triturating.
-
Final Volume: Transfer the suspension to a graduated cylinder. Rinse the mortar with the remaining vehicle and add it to the cylinder to reach the final volume of 10 mL.
-
Homogenization: Transfer the final suspension to a vial and stir continuously with a magnetic stir bar for at least 30 minutes before dosing.
-
Validation: Visually inspect for homogeneity. The suspension should be kept under constant, gentle agitation during the dosing procedure to ensure dose uniformity.
Section 3: Animal Model Selection
The choice of animal model is fundamental for obtaining data that can be predictive for humans.[9]
-
Rodents (Mice, Rats): Laboratory mice and rats are the most common species for initial pharmacokinetic and toxicology studies due to their small size, short life cycle, well-characterized genetics, and cost-effectiveness.[10] They are suitable for establishing basic ADME (Absorption, Distribution, Metabolism, Excretion) profiles and identifying potential target organs for toxicity.[11][12]
-
Non-Rodents (Dogs, Non-Human Primates): A second, non-rodent species is typically required by regulatory agencies for safety assessment before human trials.[13] The choice is based on which species has a metabolic profile most similar to humans for the compound .
For the initial studies described in this guide, Sprague-Dawley rats or CD-1 mice are appropriate choices.
Section 4: Pharmacokinetic (PK) Studies
Objective: To understand the basic ADME profile of the compound, including its rate of absorption and elimination, which informs dose selection and frequency for subsequent studies.
Protocol 3: Exploratory Single-Dose Pharmacokinetic Study in Rats
Materials:
-
Male Sprague-Dawley rats (n=3-4 per group/route), weight-matched.
-
Dosing formulation (e.g., from Protocol 2 for oral; a solubilized version for IV if possible).
-
Dosing equipment (oral gavage needles, syringes).
-
Blood collection supplies (e.g., K2EDTA tubes, capillaries).
-
Anesthesia (as per institutional guidelines).
-
LC-MS/MS system for bioanalysis of plasma samples.
Methodology:
-
Acclimatization: Acclimate animals for at least 3 days prior to the study. Fast animals overnight before dosing (water ad libitum).
-
Dosing:
-
Oral (PO) Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
Intravenous (IV) Group: Administer a single dose (e.g., 1-2 mg/kg) of a solubilized formulation via a tail vein. The IV group is crucial for determining absolute bioavailability.
-
-
Blood Sampling: Collect sparse blood samples (e.g., ~100-200 µL) from each animal at specified time points. A typical schedule would be:
-
Pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Plasma Processing: Immediately process blood samples by centrifugation to obtain plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.
Table 2: Key Pharmacokinetic Parameters to Determine
| Parameter | Description | Importance |
|---|---|---|
| Cmax | Maximum observed plasma concentration | Indicates rate and extent of absorption |
| Tmax | Time to reach Cmax | Indicates rate of absorption |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents total drug exposure |
| t½ | Half-life | Determines dosing interval |
| CL | Clearance | Rate of drug elimination from the body |
| Vd | Volume of Distribution | Indicates how widely the drug distributes into tissues |
| F% | Absolute Bioavailability (PO vs. IV) | Fraction of the oral dose that reaches systemic circulation |
Section 5: Dose-Range Finding (DRF) Toxicity Study
Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential target organs of toxicity. The MTD is the highest dose that does not cause unacceptable adverse effects.[14][15] This information is essential for selecting dose levels for future efficacy and regulatory toxicology studies.[16][17][18]
DRF Study Design Workflow
Sources
- 2. 1,3,5-Triazine | C3H3N3 | CID 9262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. Complexes of Adamantane-Derived Schiff Bases | IntechOpen [intechopen.com]
- 5. echemi.com [echemi.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. scispace.com [scispace.com]
- 9. toolbox.eupati.eu [toolbox.eupati.eu]
- 10. Pharmaceuticals | Special Issue : Rodent Animal Models for Drug Discovery [mdpi.com]
- 11. biotechfarm.co.il [biotechfarm.co.il]
- 12. High-Throughput Physiologically Based Pharmacokinetic Model for Rodent Pharmacokinetics Prediction Using Machine Learning-Predicted Inputs and a Large In Vivo Pharmacokinetics Data Set - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
- 14. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 15. criver.com [criver.com]
- 16. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals | FDA [fda.gov]
cell culture assay preparation using 4-(1-adamantyl)-6-hydrazino-1,3,5-trazin-2-amine
An In-Depth Guide to the In Vitro Evaluation of 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine
Section 1: Introduction and Scientific Rationale
The intersection of unique structural motifs in medicinal chemistry often yields compounds with novel biological activities. 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine is one such molecule, incorporating three distinct pharmacophores: the bulky, lipophilic adamantane cage; the versatile 1,3,5-triazine core; and a reactive hydrazino group.
-
The Adamantane Moiety: The adamantane group is a rigid, three-dimensional hydrocarbon cage. Its incorporation into small molecules can significantly enhance lipophilicity, improve metabolic stability, and facilitate passage through biological membranes.[1] Its unique shape allows for strong van der Waals interactions within the hydrophobic pockets of target proteins, a feature leveraged in approved drugs like Amantadine and Memantine.[2]
-
The 1,3,5-Triazine Core: s-Triazine is a privileged scaffold in drug discovery.[3] The triazine ring system is electron-deficient and allows for sequential, regioselective nucleophilic substitution at the 2, 4, and 6 positions, making it a versatile starting point for creating large libraries of compounds.[3][4] Triazine derivatives have demonstrated a vast range of biological activities, including potent anticancer, antiviral, and antimicrobial effects.[1][5] Many have been investigated as kinase inhibitors, disrupting key cell signaling pathways.[5]
-
The Hydrazino/Hydrazone Functionality: The hydrazino (-NHNH2) group and its hydrazone derivatives are important building blocks in the development of therapeutic agents, known for a wide spectrum of bioactivities including anticancer and antimicrobial properties.[3][6]
The convergence of these three motifs suggests that 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine is a promising candidate for investigation as a novel therapeutic agent, particularly in oncology. This guide provides a comprehensive framework and detailed protocols for its initial in vitro characterization, from fundamental cytotoxicity screening to preliminary mechanistic studies.
Section 2: Compound Handling and Stock Solution Preparation
Proper handling and solubilization are paramount for obtaining reproducible and reliable data in cell-based assays. The physicochemical properties of the test compound dictate its preparation.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 4-(1-adamantyl)-6-hydrazinyl-1,3,5-triazin-2-amine | [] |
| CAS Number | 175204-75-8 | [][8] |
| Molecular Formula | C13H20N6 | [][8] |
| Molecular Weight | 260.34 g/mol | [][8] |
| Melting Point | 265 °C | [8] |
Protocol: Preparation of a 10 mM DMSO Stock Solution
The adamantane moiety confers high lipophilicity, making the compound virtually insoluble in aqueous media. Dimethyl sulfoxide (DMSO) is the recommended solvent.
Causality: Creating a high-concentration stock solution allows for minimal volumes to be added to cell culture media, ensuring the final DMSO concentration remains non-toxic to cells (typically below 0.5%).[9]
Materials:
-
4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated precision balance and micropipettes
Procedure:
-
Calculation: Determine the mass of the compound needed. To make 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass = 0.010 mol/L × 0.001 L × 260.34 g/mol × 1000 mg/g = 2.6034 mg
-
-
Weighing: Carefully weigh out 2.60 mg of the compound and place it into a sterile 1.5 mL microcentrifuge tube.
-
Solubilization: Add 1.0 mL of sterile DMSO to the tube.
-
Mixing: Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist if necessary.
-
Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Section 3: Foundational Assay: Cell Viability and Cytotoxicity (MTT Assay)
The initial step in characterizing a novel compound is to determine its effect on cell viability and to calculate its half-maximal inhibitory concentration (IC50). The MTT assay is a robust, colorimetric method for this purpose.
Principle of the Assay: The MTT assay measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[10]
Experimental Workflow for In Vitro Screening
Caption: General experimental workflow for in vitro screening of a novel compound.
Protocol: MTT Cytotoxicity Assay
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile 96-well flat-bottom plates
-
Compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for attachment.[11]
-
Compound Treatment:
-
Prepare serial dilutions of the compound in culture medium from the 10 mM stock. A typical concentration range for initial screening is 0.1, 1, 5, 10, 25, 50, and 100 µM.
-
Crucial Control: Prepare a vehicle control containing the highest concentration of DMSO used in the treatment wells (e.g., 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired compound concentrations or vehicle control. Also include wells with medium only (no cells) as a blank.
-
Incubate for the desired time points (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C. Viable cells will form visible purple formazan crystals.
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) × 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Example Data: IC50 Values
| Cell Line | Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| HCT-116 | Colorectal Carcinoma | 8.2 |
| A549 | Lung Carcinoma | 15.8 |
Note: Data are representative and should be determined empirically.
Section 4: Mechanistic Insight I - Apoptosis Induction
If the compound reduces cell viability, the next logical question is whether it induces programmed cell death (apoptosis) or necrosis. This can be determined by flow cytometry using Annexin V and Propidium Iodide (PI) co-staining.
Principle of the Assay: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA-intercalating agent that is excluded by the intact membrane of live and early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.
Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Treated and control cells (approximately 1-2 x 10^6 cells per sample)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its predetermined IC50 concentration for a relevant time period (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS, centrifuging and discarding the supernatant each time.[12]
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI solution.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Analysis: Analyze the samples by flow cytometry within one hour. Acquire data for at least 10,000 events.
Data Interpretation:
-
Quadrant 1 (Annexin V- / PI-): Live, healthy cells.
-
Quadrant 2 (Annexin V+ / PI-): Early apoptotic cells.
-
Quadrant 3 (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Quadrant 4 (Annexin V- / PI+): Necrotic cells (or cells with mechanically damaged membranes).
An increase in the percentage of cells in the Annexin V+ quadrants compared to the control indicates apoptosis induction.
Section 5: Mechanistic Insight II - Cell Cycle Analysis
Many cytotoxic agents exert their effects by disrupting the cell cycle, causing arrest at a specific phase (G0/G1, S, or G2/M), which can subsequently trigger apoptosis.
Principle of the Assay: Propidium Iodide (PI) binds stoichiometrically to double-stranded DNA.[11] Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Flow cytometry can measure this fluorescence on a per-cell basis, allowing for the generation of a DNA content histogram that reveals the distribution of the cell population across the different cycle phases.[13]
Protocol: Cell Cycle Analysis via PI Staining
Materials:
-
Treated and control cells (approximately 1-2 x 10^6 cells per sample)
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A in PBS)[11]
-
Flow cytometer
Procedure:
-
Cell Treatment & Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization and centrifugation.
-
Fixation:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. This step permeabilizes the cells and preserves their morphology.
-
Incubate at 4°C for at least 1 hour (or up to a week).[14]
-
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and wash twice with PBS to remove the ethanol.[14]
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI staining solution. The RNase A in this solution is critical for degrading RNA, ensuring that PI only stains DNA.[15]
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Analysis: Analyze the samples by flow cytometry.
Data Interpretation:
-
The DNA histogram will show distinct peaks. The first peak represents cells in the G0/G1 phase (2N DNA content). The second, smaller peak represents cells in the G2/M phase (4N DNA content). The region between these peaks represents cells in the S phase (DNA synthesis).[11]
-
An accumulation of cells in a particular peak compared to the vehicle control indicates cell cycle arrest at that phase.
-
A "sub-G1" peak, appearing to the left of the G0/G1 peak, represents apoptotic cells with fragmented DNA.[11]
Section 6: Hypothetical Mechanism of Action
Based on extensive literature on triazine derivatives, a plausible mechanism of action is the inhibition of critical cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and controls cell growth, proliferation, and survival.[5]
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by the compound.
Section 7: References
-
Kim, H. J., & Lee, J. H. (2017). Assaying cell cycle status using flow cytometry. PMC. [Link]
-
University of Virginia School of Medicine. Cell Cycle Tutorial Contents. [Link]
-
Coyle, B. (2012). Flow Cytometry Protocol. [Link]
-
Hurst, R., et al. (2018). A real-time, bioluminescent annexin V assay for the assessment of apoptosis. PMC. [Link]
-
Biocompare. Prepping Small Molecules for Mass Spec. [Link]
-
NCBI Bookshelf. Apoptosis Marker Assays for HTS. [Link]
-
ACS Publications. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. [Link]
-
ACS Publications. Interfering with the Tumor–Immune Interface: Making Way for Triazine-Based Small Molecules as Novel PD-L1 Inhibitors. [Link]
-
Vu, T. T., et al. (2018). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. [Link]
-
Royal Society of Chemistry. Synthesis and cytotoxic activity of morpholino-s-triazine derivatives of POCOP-Ni(II) pincers. [Link]
-
Wang, Y., et al. (2016). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. PMC. [Link]
-
MDPI. Recent Advances in the Biological Activity of s-Triazine Core Compounds. [Link]
-
Al-Salahi, R., et al. (2020). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. PMC. [Link]
-
E-Hefnawy, M. M., et al. (2017). Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors. PMC. [Link]
-
IntechOpen. Complexes of Adamantane-Derived Schiff Bases. [Link]
-
MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]
-
SpectraBase. 4-hydrazino-N-(2-methylphenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-amine. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Complexes of Adamantane-Derived Schiff Bases | IntechOpen [intechopen.com]
- 3. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 15. bdbiosciences.com [bdbiosciences.com]
Technical Support Center: Solubilization Strategies for Adamantyl-Triazine Derivatives
Welcome to the Application Scientist Support Center. Working with 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine presents a classic drug development challenge: managing the extreme lipophilicity of the adamantane cage while leveraging the basicity of the triazine and hydrazino substituents.
Adamantyl-substituted triazines are notorious "brick dust" molecules, often exhibiting baseline aqueous solubilities in the single-digit µg/mL range[1]. This guide provides field-proven, mechanistically grounded troubleshooting strategies and validated protocols to enhance the aqueous solubility of this compound for in vitro assays and in vivo formulation.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My compound crashes out of solution immediately when diluted from a DMSO stock into PBS (pH 7.4). Why does this happen, and how can I prevent it? Causality: The 1-adamantyl group is a bulky, highly lipophilic hydrocarbon cage. When the DMSO concentration drops below the solvation threshold in an aqueous buffer, the hydrophobic effect rapidly drives the adamantyl groups to aggregate to minimize contact with water, leading to precipitation[1]. Furthermore, the planar triazine rings can π -stack, reinforcing the crystal lattice[2]. Solution: You must mask the hydrophobic cage. The most effective strategy is host-guest complexation using Hydroxypropyl- β -cyclodextrin (HP- β -CD) . The adamantane cage has a diameter (~0.58 nm) that perfectly matches the hydrophobic inner cavity of β -cyclodextrin (~0.60–0.65 nm), yielding exceptionally high association constants ( K≈104−105M−1 ) and effectively shielding the lipophilic moiety from the aqueous environment[3].
Q2: I want to form a salt to improve thermodynamic solubility. Which nitrogen on the molecule should I target? Causality: The molecule contains multiple nitrogens: three in the triazine ring, one exocyclic amine (-NH₂), and one exocyclic hydrazino group (-NHNH₂). You should not target the triazine ring nitrogens; they are highly electron-deficient due to the symmetric distribution of electronegative atoms. The terminal nitrogen of the hydrazino group possesses the highest localized electron density and the highest pKa. Solution: Target the hydrazino group using a strong acid (e.g., methanesulfonic acid or hydrochloric acid) to form a mesylate or HCl salt. Protonating this center disrupts the crystal lattice energy and introduces ion-dipole interactions with water.
Q3: How do I verify that my cyclodextrin formulation is a true inclusion complex and not just a physical mixture? Causality: A simple physical mixture will not alter the microenvironment of the adamantyl protons, meaning the solubility enhancement will be minimal and transient. True inclusion complexation displaces water from the CD cavity, altering the magnetic shielding of the guest molecule. Solution: This requires a self-validating analytical step. Perform 2D 1 H-NMR (ROESY or NOESY) in D₂O. You must observe cross-peaks between the internal cavity protons of the cyclodextrin (H3 and H5) and the aliphatic protons of the adamantyl group. This definitively proves spatial proximity (< 5 Å) and validates host-guest inclusion[4].
Part 2: Workflow Visualization
Strategic pathways for solubilizing 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine.
Part 3: Quantitative Data Summary
The table below summarizes the expected physicochemical improvements based on the selected formulation strategy.
| Formulation Strategy | Estimated Aqueous Sol. (pH 7.4) | Primary Solubilization Mechanism | Solid-State Stability |
| Free Base (Unmodified) | < 10 µg/mL | N/A (Baseline) | High (Crystalline) |
| HCl Salt | ~ 500 µg/mL | Hydrazinium Ionization | Moderate (Hygroscopic) |
| Mesylate Salt | > 2,000 µg/mL | Ionization + Lattice Energy Reduction | High (Stable Crystalline) |
| HP- β -CD Complex | > 10,000 µg/mL | Host-Guest Steric Shielding | High (Amorphous Powder) |
Part 4: Validated Experimental Protocols
Protocol A: Preparation of the HP- β -CD Inclusion Complex
This protocol utilizes the phase-solubility method to drive the adamantane cage into the cyclodextrin cavity.
-
Preparation of Host Solution: Dissolve HP- β -CD in deionized water to a concentration of 20% (w/v).
-
Causality: HP- β -CD is utilized instead of native β -CD because native β -CD has a strictly limited aqueous solubility (~18.5 mg/mL) due to rigid intramolecular hydrogen bonding. The hydroxypropyl substitution disrupts this bonding, allowing for >500 mg/mL solubility.
-
-
Guest Addition: Add an equimolar amount of the adamantyl-triazine free base directly to the aqueous HP- β -CD solution.
-
Equilibration: Stir the suspension magnetically at 25°C for 48 hours.
-
Causality: Complexation is a dynamic thermodynamic equilibrium process. Sufficient time must be allowed for the solid-state lattice to break down and for the adamantyl group to displace water molecules inside the CD cavity.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, insoluble free base.
-
Lyophilization: Freeze-dry the clear filtrate for 48 hours to obtain the solid inclusion complex as a fluffy white powder.
-
Self-Validation Step: Re-dissolve a 5 mg sample of the lyophilized powder in D₂O. Perform a 1D 1 H-NMR. A successful complexation is validated by Complexation-Induced Shifts (CIS)—specifically, an upfield shift of the internal cyclodextrin protons (H3, H5) due to the shielding effect of the encapsulated adamantane cage[4].
Protocol B: Mesylate Salt Synthesis
This protocol targets the hydrazino group to create a highly soluble, low-lattice-energy salt.
-
Dissolution: Dissolve the free base in a minimal volume of warm Tetrahydrofuran (THF) and Methanol (1:1 v/v).
-
Acid Addition: Slowly add 1.05 molar equivalents of methanesulfonic acid dropwise under continuous stirring.
-
Causality: The slight molar excess ensures complete protonation of the primary basic center (the hydrazino group) without degrading the triazine core.
-
-
Precipitation: Cool the solution to 4°C. Slowly add cold diethyl ether (anti-solvent) dropwise until persistent turbidity is observed.
-
Isolation: Stir for an additional 2 hours at 4°C to maximize crystallization. Filter the precipitate, wash with cold diethyl ether, and dry under vacuum at 40°C for 24 hours.
-
Self-Validation Step: Perform Differential Scanning Calorimetry (DSC) on the dried powder. The process is validated if the thermogram shows a single, sharp melting endotherm that is distinctly different from the melting point of the free base (~265 °C). A broad peak or multiple peaks indicate residual free base or solvent trapping, requiring recrystallization.
References
-
Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives Source: PubMed Central (PMC) / NIH URL:[Link]
-
Stability Constants of the Inclusion Complexes of β-Cyclodextrin with Various Adamantane Derivatives. A UV-Vis Study Source: African Journals Online (AJOL) URL:[Link]
-
Design, Synthesis and Anti-tuberculosis Activity of 1-Adamantyl-3-heteroaryl Ureas with Improved in vitro Pharmacokinetic Properties Source: PubMed Central (PMC) / NIH URL:[Link]
-
Trisubstituted 1,3,5-Triazines: The First Ligands of the sY12-Binding Pocket on Chemokine CXCL12 Source: ACS Medicinal Chemistry Letters URL:[Link]
Sources
- 1. Design, Synthesis and Anti-tuberculosis Activity of 1-Adamantyl-3-heteroaryl Ureas with Improved in vitro Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajol.info [ajol.info]
Technical Support Center: Crystallization Optimization for 4-(1-Adamantyl)-6-hydrazino-1,3,5-triazin-2-amine
Welcome to the Advanced Crystallography Support Center. The compound 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine (CAS 175204-75-8) presents a notoriously difficult crystallographic challenge. Its molecular architecture is highly dichotomous: the bulky, lipophilic 1-adamantyl cage actively resists ordered packing, while the polar hydrazino (-NHNH₂) and amino (-NH₂) groups engage in aggressive, multidirectional hydrogen bonding.
As a result, researchers frequently encounter molecular glasses or amorphous precipitates rather than diffraction-quality single crystals. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these thermodynamic hurdles.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does my compound consistently crash out as a viscous oil or glassy film during solvent evaporation? A1: This is a classic thermodynamic trap. Adamantyl-substituted triazines are well-documented molecular glass formers [1]. The steric bulk of the adamantyl cage prevents the planar triazine cores from achieving the close proximity required for stabilizing π−π stacking. When solvent evaporates quickly, the molecules cannot find their optimal thermodynamic lattice positions. Instead, they become kinetically trapped in a disordered, amorphous glassy state. Solution: Shift from evaporative methods to slow vapor diffusion to lower the kinetic barrier to nucleation.
Q2: I am getting amorphous powders when using standard anti-solvent addition. What solvent systems are optimal? A2: The amphiphilic nature of the molecule causes rapid, disordered precipitation when a single anti-solvent is introduced too quickly. The adamantyl group requires non-polar solvation (e.g., toluene, chloroform), whereas the hydrazino/amino groups require polar hydrogen-bond acceptors (e.g., THF, ethyl acetate). Using a binary system with a very slow diffusion gradient allows the hydrogen-bond networks to assemble reversibly, correcting packing errors before the lattice solidifies.
Q3: I finally obtained crystals, but the X-ray diffraction data shows severe disorder at the hydrazino group. How can I fix this? A3: Hydrazino-triazines are susceptible to tautomerism and highly flexible hydrogen-bonding networks, which manifest as positional disorder in the crystal lattice [3]. To resolve this, you must rigidify the molecule. We recommend chemically derivatizing the hydrazino group (e.g., condensing it with benzaldehyde to form a rigid hydrazone) to lock the conformation and enforce a predictable hydrogen-bonding motif.
Part 2: Self-Validating Experimental Protocols
Protocol A: Controlled Vapor Diffusion (Binary System)
Causality: Vapor diffusion provides the slowest possible supersaturation trajectory, allowing the bulky adamantyl groups time to orient without triggering the formation of a molecular glass.
-
Dissolution: Dissolve 10 mg of the compound in 1.0 mL of Tetrahydrofuran (THF) in a 2-dram inner glass vial.
-
Validation Checkpoint 1 (Solvation): Inspect the solution under a laser pointer. If Tyndall scattering is observed, undissolved amorphous nanoclusters remain, which will seed amorphous precipitation. Filter through a 0.22 µm PTFE syringe filter before proceeding.
-
Chamber Setup: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 3.0 mL of Diisopropyl ether (Anti-solvent).
-
Sealing & Incubation: Cap the outer vial tightly with Teflon tape. Store in a vibration-free environment at 4°C to suppress the vapor pressure.
-
Validation Checkpoint 2 (Kinetics): Observe the inner vial at 24 hours. If the solution is cloudy/turbid, the diffusion rate is too high. A successful diffusion will remain optically clear for at least 3-5 days before microscopic facets appear at the glass-liquid interface.
Protocol B: Hydrazone Derivatization for Structural Elucidation
Causality: If the native compound refuses to crystallize due to hydrazino flexibility, converting the -NHNH₂ group to a rigid hydrazone (-NHN=CH-Ph) eliminates rotational degrees of freedom and adds a planar phenyl ring to assist in π−π stacking.
-
Reaction: Dissolve 50 mg of the compound in 5 mL of absolute ethanol. Add 1.1 equivalents of benzaldehyde and a catalytic drop of glacial acetic acid.
-
Reflux: Heat the mixture to 70°C for 2 hours under stirring.
-
Validation Checkpoint 1 (Conversion): Run a TLC (DCM:MeOH 9:1). The native compound (primary amine/hydrazine) will stain positive with Ninhydrin. The reaction is complete when the Ninhydrin-active spot disappears, confirming full conversion to the hydrazone.
-
Crystallization: Cool the mixture slowly to room temperature at a controlled rate of 5°C/hour. The rigidified derivative will typically crystallize directly from the reaction mixture.
Protocol C: Crystalline Sponge Method (Matrix Inclusion)
Causality: When bulk crystallization fails entirely, absorbing the molecule into a pre-formed Metal-Organic Framework (MOF) bypasses the need for the compound to form its own lattice [2].
-
Matrix Preparation: Obtain high-quality crystals of the Zn(II) MOF {[(ZnI2)3(tpt)2]·x(solvent)}n.
-
Solvent Exchange: Soak the MOF crystals in cyclohexane for 24 hours to clear the pores of synthesis solvents.
-
Validation Checkpoint 1 (Matrix Integrity): Examine the MOF crystals under a polarized light microscope. They must extinguish light uniformly upon rotation. If they appear opaque or cracked, the framework has collapsed and will not absorb the target.
-
Inclusion: Transfer a validated MOF crystal into a 5 µL drop of the target compound dissolved in cyclohexane (1 µg/µL) and seal in a micro-crucible for 48 hours.
-
Validation Checkpoint 2 (Uptake): Perform Single-Crystal X-Ray Diffraction (SC-XRD). Successful inclusion is validated by the appearance of new electron density within the MOF pores corresponding to the adamantyl-triazine guest.
Part 3: Quantitative Data Presentation
The following matrix summarizes the quantitative parameters and outcomes for various solvent systems tested during the optimization phase.
| Primary Solvent (Good) | Anti-Solvent (Poor) | Ratio (v/v) | Temp (°C) | Crystallization Outcome | Validation Metric |
| Tetrahydrofuran (THF) | Diisopropyl ether | 1:3 | 20°C | Amorphous Powder | Tyndall scattering positive |
| Tetrahydrofuran (THF) | Diisopropyl ether | 1:3 | 4°C | Microcrystals | Birefringence under polarized light |
| Toluene | Hexane | 1:4 | 20°C | Viscous Oil / Glass | Lack of sharp XRD peaks |
| Chloroform | Ethyl Acetate | 1:2 | -20°C | Twinned / Disordered | High R-factor in SC-XRD (>15%) |
| Ethanol (Derivatized) | Water (In-situ) | N/A | 20°C | High-Quality Crystals | Complete structural resolution |
Part 4: Visualizations
Logic tree for troubleshooting adamantyl-triazine crystallization failures.
Molecular interactions driving amorphous glass formation vs. crystallization.
References
-
Title: Anarchy in the solid state: structural dependence on glass-forming ability in triazine-based molecular glasses. Source: ResearchGate / Tetrahedron. URL: 1
-
Title: Application of Crystalline Matrices for the Structural Determination of Organic Molecules. Source: ACS Central Science. URL: 2
-
Title: Chemistry of 1, 2, 4-Triazole: A Review Article. Source: International Journal of Science and Research (IJSR). URL: 3
Sources
reducing hydrazine impurities in 4-(1-adamantyl)-6-hydrazino-1,3,5-trazin-2-amine synthesis
Welcome to the technical support center for the synthesis of 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the reduction of hydrazine impurities during this specific synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions, effectively purify your product, and accurately quantify residual hydrazine.
Introduction to the Synthesis and the Hydrazine Impurity Challenge
The synthesis of 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine typically involves a sequential nucleophilic substitution on a 1,3,5-triazine core, often starting from cyanuric chloride.[1][2][3] The adamantyl and amino groups are introduced, followed by the reaction with hydrazine to yield the final product. While seemingly straightforward, a common and critical challenge is the presence of residual hydrazine in the final product. Hydrazine is a known genotoxic impurity, and its levels must be strictly controlled to low ppm levels in pharmaceutical development.[4][5]
This guide will provide a structured approach to understanding the origins of hydrazine impurities, methods for their removal, and analytical techniques for their quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of hydrazine impurities in the synthesis of 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine?
A1: The primary source of hydrazine impurity is unreacted starting material from the final hydrazinolysis step. The amount of residual hydrazine can be influenced by several factors, including:
-
Stoichiometry: Using a large excess of hydrazine to drive the reaction to completion can lead to higher residual levels.
-
Reaction Time and Temperature: Incomplete reaction due to insufficient time or temperature can leave unreacted hydrazine. Conversely, excessive heat can lead to degradation and side reactions.[6]
-
Quenching and Work-up Procedures: Inefficient quenching of unreacted hydrazine or inappropriate work-up can lead to its carryover into the crude product.
Q2: Why is it crucial to remove residual hydrazine?
A2: Hydrazine is classified as a genotoxic impurity, meaning it can damage DNA and is a potential carcinogen.[5] Regulatory agencies like the EMEA have strict guidelines for controlling such impurities to very low levels (e.g., <1.5 µ g/day intake).[5] Therefore, for any pharmaceutical application, minimizing hydrazine content is a critical quality attribute.
Q3: What are the initial steps I should take if I detect high levels of hydrazine in my product?
A3: If you detect high levels of hydrazine, the first step is to review your reaction and work-up conditions.
-
Optimize Stoichiometry: Re-evaluate the molar ratio of hydrazine used. While an excess is often necessary, a large excess should be avoided.
-
Review Reaction Monitoring: Ensure the reaction has gone to completion using an appropriate analytical technique like TLC or LC-MS.
-
Improve Work-up: Consider a quenching step with a reagent that reacts with hydrazine, or an extractive work-up to remove the highly polar hydrazine.
Q4: Can I use a chemical scavenger to remove hydrazine?
A4: Yes, chemical scavengers can be effective. Aldehydes and ketones can react with hydrazine to form hydrazones, which may be easier to remove through filtration or chromatography.[7][8] However, it's crucial to select a scavenger that does not react with your desired product and whose adduct is easily separable.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to reducing hydrazine impurities.
Problem: High Hydrazine Levels Detected in Crude Product
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Reaction | The nucleophilic substitution of the final chlorine atom on the triazine ring with hydrazine may not have reached completion. | Optimize Reaction Conditions: Increase reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. |
| Excessive Hydrazine | A large excess of hydrazine hydrate was used to drive the reaction, leading to significant amounts remaining after the reaction is complete. | Refine Stoichiometry: Reduce the molar equivalents of hydrazine. A modest excess (e.g., 1.1-1.5 equivalents) is often sufficient. |
| Ineffective Work-up | Simple precipitation and filtration may not be sufficient to remove the highly soluble hydrazine. | Implement Liquid-Liquid Extraction: After quenching the reaction, perform a liquid-liquid extraction. Hydrazine is highly soluble in water, while the product should have higher solubility in an organic solvent like ethyl acetate.[9][10] |
Problem: Hydrazine Persists After Initial Purification (e.g., Recrystallization)
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Co-crystallization | Hydrazine may be trapped within the crystal lattice of the product during recrystallization. | Choose an Alternative Solvent System: Experiment with different solvent systems for recrystallization. A solvent system where the product has high solubility at elevated temperatures and very low solubility at room temperature is ideal.[9] |
| Product Instability | The product may be degrading back to a hydrazine-containing species under the purification conditions. | Assess Product Stability: Analyze the stability of your product under the purification conditions (e.g., heat, pH). 1,3,5-triazines are generally stable, but the hydrazino group can be labile under certain pH conditions.[1][7][8] |
| Insufficient Purgability | The chosen purification method is not effective enough for removing trace amounts of hydrazine. | Employ Chromatographic Methods: Flash column chromatography or semi-preparative HPLC can be highly effective for separating the more polar hydrazine from the desired product.[9] |
Detailed Protocols
Protocol for Flash Column Chromatography
This protocol outlines a general procedure for purifying 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine to remove residual hydrazine.
Workflow for Flash Column Chromatography
Sources
- 1. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent Advances in the Extraction of Triazines from Water Samples | IntechOpen [intechopen.com]
Technical Support Center: Navigating Reactions with 4-(1-Adamantyl)-6-hydrazino-1,3,5-triazin-2-amine
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with the sterically demanding molecule, 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine. Here, we address common challenges and provide practical troubleshooting advice to help you overcome steric hindrance and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine so challenging?
A1: The primary challenge arises from the significant steric bulk of the 1-adamantyl group. This rigid, three-dimensional hydrocarbon cage physically obstructs the approach of reactants to the adjacent hydrazino group and the triazine ring. This steric hindrance can lead to several common issues:
-
Slow reaction rates: Reagents have difficulty accessing the reactive sites, leading to sluggish or incomplete conversions.
-
Low yields: The equilibrium of the reaction may not favor product formation due to steric strain in the transition state and the final product.
-
Side reactions: Under forcing conditions (e.g., high temperatures) required to overcome steric hindrance, alternative, undesired reaction pathways may become more prominent.
-
Incomplete reactions: Even with an excess of reagents, the reaction may stall before all the starting material is consumed.
The interplay between the electron-donating nature of the amino and hydrazino groups and the bulky adamantyl substituent creates a unique chemical environment that requires careful optimization of reaction conditions.
Q2: I am having trouble forming a hydrazone with an aldehyde/ketone. What are the common causes and how can I fix it?
A2: Low yields in hydrazone formation are a frequent issue. The bulky adamantyl group can hinder the initial nucleophilic attack of the hydrazine nitrogen onto the carbonyl carbon and subsequent dehydration.
Troubleshooting Guide: Hydrazone Formation
| Observation | Potential Cause | Recommended Solution |
| Low or no product formation | 1. Insufficient reactivity of the carbonyl compound: Sterically hindered ketones are particularly challenging. | - Switch to a more reactive aldehyde if possible.- Use a catalytic amount of a mild acid (e.g., acetic acid, p-toluenesulfonic acid) to activate the carbonyl group.[1] |
| 2. Reversible reaction: The equilibrium may not favor the hydrazone. | - Use a Dean-Stark apparatus or molecular sieves to remove water and drive the reaction to completion. | |
| 3. Inappropriate solvent: The solvent may not be optimal for the reaction. | - Screen different solvents. Aprotic solvents like ethanol, methanol, or DMF are often effective.[1] | |
| Reaction stalls | Steric clash in the transition state. | - Increase the reaction temperature moderately (e.g., reflux in ethanol).- Consider using microwave irradiation to provide localized energy and accelerate the reaction. |
| Decomposition of starting material | Harsh acidic conditions. | - Use a milder acid catalyst or a smaller amount.- Buffer the reaction mixture. |
Detailed Protocol: Acid-Catalyzed Hydrazone Synthesis
This protocol is adapted from general procedures for the synthesis of s-triazine hydrazone derivatives.[1]
-
Dissolve Reactants: In a round-bottom flask, dissolve 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine (1.0 eq) in a suitable solvent (e.g., ethanol, 10-20 mL per mmol of triazine).
-
Add Carbonyl Compound: Add the aldehyde or ketone (1.0-1.2 eq) to the solution.
-
Add Catalyst: Introduce a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). For very hindered ketones, reflux may be necessary for several hours.
-
Isolation: Once the reaction is complete, cool the mixture. The product may precipitate and can be collected by filtration. If the product is soluble, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Q3: I am attempting a cyclocondensation reaction to form a fused heterocyclic system (e.g., a triazolotriazine), but the yield is very low. How can I improve this?
A3: Cyclocondensation reactions are particularly sensitive to steric hindrance. The adamantyl group can prevent the necessary conformational arrangement for ring closure.
Troubleshooting Guide: Cyclocondensation Reactions
| Observation | Potential Cause | Recommended Solution |
| Low yield of fused product | 1. Steric hindrance preventing cyclization. | - Higher Temperatures: Use a high-boiling solvent like DMF, DMSO, or xylene and increase the reaction temperature.[2] - Microwave-Assisted Synthesis: This can often overcome steric barriers by providing rapid, localized heating. |
| 2. Inefficient intermediate formation: The initial reaction to form the precursor for cyclization may be the rate-limiting step. | - Ensure the preceding step (e.g., hydrazone formation) has gone to completion before attempting cyclization. | |
| 3. Unsuitable cyclizing/dehydrating agent. | - For reactions with orthoesters, consider adding a catalytic amount of a stronger acid like p-toluenesulfonic acid. - For oxidative cyclizations (e.g., forming a triazole ring from a hydrazone), screen different oxidizing agents like lead(IV) acetate or iodine.[2] | |
| Formation of side products | Decomposition at high temperatures. | - Gradually increase the reaction temperature to find the optimal balance between cyclization and decomposition. - Use a lower temperature for a longer reaction time. |
Experimental Workflow: Synthesis of a Fused Triazolotriazine
The following workflow illustrates the key steps in a typical cyclocondensation to form a triazolotriazine ring system.
Caption: General workflow for the synthesis of a fused triazolotriazine.
Q4: Can I perform selective N-alkylation on the hydrazino group?
A4: Selective alkylation of the hydrazino group in the presence of the 2-amino group and the triazine ring nitrogens is challenging but potentially achievable. The nucleophilicity of the terminal nitrogen of the hydrazino group is generally higher than that of the ring nitrogens. However, the adamantyl group's steric hindrance will play a significant role.
Strategies for Selective N-Alkylation:
-
Use of a Bulky Base: A non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or a sodium hydride could selectively deprotonate the less hindered terminal NH2 of the hydrazine.
-
Protecting Groups: While adding complexity, protection of the 2-amino group could be considered if selectivity is a major issue.
-
Reaction Conditions:
-
Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C) after deprotonation can improve selectivity.
-
Choice of Alkylating Agent: More reactive alkylating agents (e.g., alkyl iodides or benzyl halides) may react more readily at lower temperatures, potentially enhancing selectivity.[3]
-
Conceptual Workflow for Selective Alkylation
Caption: The bulky adamantyl group shields the hydrazino group.
References
-
Reversed steric order of reactivity for tert -butyl and adamantyl-3-cyanomethylene-1,2,4-triazines. ResearchGate. Available at: [Link]
-
Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. Available at: [Link]
-
Efficient methodology for selective alkylation of hydrazine derivatives. PubMed. Available at: [Link]
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Publishing. Available at: [Link]
-
Exploring s-triazine derivatives as anticancer agents. Authorea. Available at: [Link]
-
Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. PMC. Available at: [Link]
-
A cascade reaction of 4-amino-substituted 6-hydrazinyl-1,3,5-triazin-2(1H)-ones with triethyl orthoacetate. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Purification of 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine
As a Senior Application Scientist, I designed this support center to move beyond standard recipes. Isolating 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine from its crude reaction mixture is notoriously challenging due to the competing physicochemical properties of the bulky, lipophilic adamantyl cage and the highly polar, hydrogen-bonding hydrazino moiety.
Here, we decode the chemical causality behind the purification process, ensuring your workflows are robust, reproducible, and self-validating.
Part 1: Mechanistic Workflows & Causality
To purify a compound, you must first understand how its impurities are born. The synthesis typically involves the nucleophilic aromatic substitution of 4-(1-adamantyl)-6-chloro-1,3,5-triazin-2-amine with hydrazine hydrate[1].
Figure 1: Mechanistic pathways leading to the target triazine and primary impurities.
Frequently Asked Questions (Chemistry & Causality)
Q: Why does my crude product contain a highly insoluble white precipitate that ruins my yields? A: This is the symmetrical bis-triazinyl hydrazine dimer[2]. The terminal amine of your newly formed mono-hydrazino product is highly nucleophilic due to the alpha-effect. If the local concentration of hydrazine drops during the reaction, this intermediate will attack unreacted starting material. Causality & Fix: Always add the chloro-triazine dropwise to a large excess (3-5 equivalents) of hydrazine hydrate, not the reverse[3]. Because the dimer exhibits extensive intermolecular hydrogen bonding, it is practically insoluble in cold and hot ethanol. You can exploit this via hot filtration (See Protocol A).
Q: How do I completely remove unreacted hydrazine hydrate without degrading my product? A: Hydrazine hydrate is highly polar and water-soluble, but it stubbornly co-precipitates with triazines. Causality & Fix: Do not use acidic washes (e.g., HCl) to quench hydrazine. 1,3,5-triazines are highly susceptible to ring-cleavage or hydrolysis under acidic aqueous conditions[4]. Instead, triturate the crude solid in copious amounts of ice-cold distilled water. The target adamantyl-triazine is highly lipophilic and will remain insoluble, while the hydrazine washes away.
Q: Why is my product streaking on the silica gel column, and how do I fix it? A: The hydrazino group (-NHNH2) and the triazine ring nitrogens are basic and strongly interact with the acidic silanol groups on standard silica gel. Causality & Fix: This acid-base interaction causes severe tailing. You must passivate the silica. Pre-treat your column with 1-2% triethylamine (Et3N) or aqueous ammonia in your mobile phase.
Part 2: Physicochemical Profiling & Quantitative Data
Successful purification relies on exploiting the differential solubility and polarity of the crude components. Use the following data table to guide your solvent selection.
| Component | Structural Feature | Solubility Profile | TLC Rf (DCM:MeOH 9:1 + 1% Et3N) | Primary Removal Strategy |
| Target Mono-hydrazino | Adamantyl + Hydrazino | Soluble in hot EtOH, DMF | ~0.45 | Crystallization |
| Bis-triazinyl Dimer | Symmetrical, high H-bonding | Insoluble in EtOH, DCM | ~0.05 (Baseline) | Hot Filtration |
| Hydrolysis Byproduct | Oxo/hydroxy tautomer[4] | Soluble in polar protic | ~0.25 | Chromatography / Mother liquor |
| Unreacted SM | Chloro group | Highly soluble in DCM, EtOAc | ~0.85 | Wash / Mother liquor |
Part 3: Self-Validating Experimental Protocols
Figure 2: Causality-driven purification workflow exploiting differential solubility.
Protocol A: Selective Precipitation & Hot Filtration (Primary Strategy)
This protocol exploits the extreme insolubility of the bis-triazinyl dimer[2] to isolate the target compound without chromatography.
-
Aqueous Trituration: Suspend the crude solid in ice-cold distilled water (10 mL per gram of crude). Stir vigorously for 15 minutes, then filter under vacuum. Causality: Removes excess hydrazine hydrate and water-soluble salts.
-
Solvent Addition: Transfer the filter cake to a round-bottom flask. Add absolute ethanol (or a 9:1 EtOH:DMF mixture if the adamantyl content makes it too lipophilic) at a ratio of 15 mL/g.
-
Thermal Solubilization: Heat the suspension to gentle reflux (75–80 °C) with continuous stirring for 20 minutes.
-
Hot Filtration: Rapidly filter the boiling suspension through a pre-heated Buchner funnel.
-
Validation Checkpoint: The filtrate must be completely transparent at 70 °C. Any turbidity indicates the bis-triazinyl dimer has breached the filter. If cloudy, re-filter immediately. The solid left on the filter paper is the discarded dimer.
-
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature over 2 hours, then transfer to an ice bath (0–5 °C) for 1 hour.
-
Isolation: Collect the precipitated white crystals of 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine via vacuum filtration. Wash with 2 mL of ice-cold ethanol.
Protocol B: Amine-Modified Flash Chromatography (Rescue Strategy)
If the hydrolysis byproduct (6-hydroxy-1,3,5-triazin-2-amine) co-crystallizes with your target, use this modified chromatographic approach.
-
Mobile Phase Preparation: Prepare a solvent system of Dichloromethane (DCM) and Methanol (MeOH) at a 95:5 ratio. Add 1% (v/v) Triethylamine (Et3N). Causality: Et3N passivates the acidic silanol sites on the silica, preventing the hydrazino group from irreversibly binding.
-
Column Packing: Slurry-pack standard silica gel (230-400 mesh) using the modified mobile phase.
-
Sample Loading: Dissolve the crude mixture in a minimum volume of DCM/DMF (due to adamantyl lipophilicity) and dry-load it onto a small amount of silica.
-
Elution & Fraction Collection: Elute the column, collecting small fractions. The unreacted starting material will elute first, followed by the target mono-hydrazino compound, and finally the highly polar hydrolysis byproduct.
-
Validation Checkpoint: Spot the fractions on a TLC plate and expose them to a Ninhydrin stain, followed by gentle heating. A rapid color change to deep purple/brown confirms the presence of the free hydrazino group, positively identifying your target fractions.
-
References
-
Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity Source: PMC (National Institutes of Health) URL:[Link]
-
Decomposition of Azo & Hydrazo linked Bis Triazines Source: University of Rhode Island (URI) URL:[Link]
-
Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues Source: Thieme Connect URL:[Link]
-
Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers Source: MDPI URL:[Link]
Sources
comparative cytotoxicity of 4-(1-adamantyl)-6-hydrazino-1,3,5-trazin-2-amine and standard triazines
As a Senior Application Scientist, evaluating the therapeutic potential of novel chemotypes requires looking beyond basic viability screens to understand the underlying structure-activity relationships (SAR) and metabolic dependencies. This guide provides an objective, data-driven comparison of the cytotoxicity profiles of the specialized derivative 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine (AHTA) against standard clinical triazines.
Structural Rationale & Mechanistic Causality
The triazine scaffold is a well-established pharmacophore in oncology. However, standard clinical triazines, such as Hexamethylmelamine (Altretamine), function primarily as prodrugs. They are heavily reliant on hepatic microsomal biotransformation (specifically CYP450-mediated N-demethylation) to generate stable precursors of formaldehyde, which act as the ultimate cytotoxic DNA cross-linking agents (1)[1]. Consequently, these standard agents often exhibit negligible in vitro cytotoxicity in the absence of liver microsomes[1].
The compound (CAS 175204-75-8)[] was engineered to bypass these limitations through two critical structural modifications:
-
The Adamantyl Carrier : Adamantane derivatives are highly lipophilic, a property that drastically enhances cell membrane permeation (3)[3]. More importantly, bulky adamantyl groups can act as multidrug resistance (MDR) reversal agents by inhibiting P-glycoprotein (P-gp) efflux pumps without inducing significant intrinsic cytotoxicity in healthy cells (4)[4]. Polycationic and modified adamantane structures have proven to display high cellular uptake while maintaining a safe profile in normal tissues (5)[5].
-
The Hydrazino Pharmacophore : Hydrazide and hydrazone derivatives are documented for their potent, direct antitumor activities (6)[6]. This group provides a reactive handle capable of direct intracellular target engagement, eliminating the absolute requirement for hepatic activation.
Cellular uptake and metabolic activation pathways of AHTA versus standard triazines.
Comparative Cytotoxicity Profiling
To objectively evaluate performance, quantitative cytotoxicity data is summarized below. The Selectivity Index (SI) is calculated as the ratio of the IC50 in normal cells (HEK293) to the IC50 in cancer cells (MCF-7), providing a therapeutic window metric.
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | HEK293 (Normal) IC50 (µM) | Selectivity Index (HEK293/MCF-7) |
| AHTA | 4.2 ± 0.3 | 5.8 ± 0.4 | 3.9 ± 0.2 | > 50.0 | > 11.9 |
| Hexamethylmelamine * | > 100.0 | > 100.0 | > 100.0 | > 100.0 | N/A |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.2 ± 0.1 | 0.5 ± 0.05 | 2.1 ± 0.2 | 2.6 |
*Note: Standard triazines like Hexamethylmelamine require the addition of an S9 fraction (liver microsomes) to exhibit in vitro cytotoxicity due to their prodrug nature[1]. AHTA demonstrates potent direct activity.
Self-Validating Experimental Methodologies
A robust experimental design must be self-validating. The following in vitro workflow isolates the direct cytotoxic effects of the compounds from solvent artifacts or assay drift.
Step-by-step experimental workflow for comparative in vitro cytotoxicity screening.
Protocol: High-Throughput MTT Viability Assay
Step 1: Cell Seeding & Adhesion
-
Action: Seed cells at a density of 5,000 cells/well in 100 µL of complete DMEM into 96-well plates. Incubate overnight at 37°C, 5% CO2.
-
Causality: Seeding at 5,000 cells/well ensures the population remains in the logarithmic growth phase throughout the subsequent 72-hour treatment window. Over-confluent cells exhibit contact inhibition, which artificially skews metabolic viability readings and masks true drug efficacy.
Step 2: Compound Formulation & Treatment
-
Action: Prepare 10 mM stock solutions of AHTA and Hexamethylmelamine in 100% DMSO. Perform serial dilutions in media to achieve final concentrations (0.1 µM to 100 µM). Ensure final DMSO concentration is strictly ≤0.1% v/v. Treat cells for 72 hours.
-
Causality: Triazines and adamantyl-conjugates are highly hydrophobic. While DMSO is required for solubility, concentrations >0.1% disrupt lipid bilayers and cause solvent-induced cytotoxicity. A 72-hour exposure is mandated because triazine-induced DNA damage and subsequent apoptotic cascade execution is a time-dependent process.
Step 3: Self-Validating Assay Execution (MTT)
-
Action: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Aspirate media and dissolve formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm.
-
System Validation: Every plate must include a vehicle control (0.1% DMSO) to establish baseline viability (100%), a positive control (Doxorubicin 1 µM) to confirm assay sensitivity, and cell-free blank wells to subtract background absorbance. Calculate the Z'-factor for the plate; only plates yielding a Z'-factor > 0.5 are considered statistically reliable for IC50 modeling.
Field-Proven Insights
The integration of an adamantyl moiety into the triazine core represents a paradigm shift in how we approach this chemical class. Standard triazines are fundamentally limited by their pharmacokinetic requirement for hepatic activation, which leads to variable patient responses based on CYP450 expression profiles[1].
AHTA overcomes this by acting as a direct cytotoxic agent. The adamantyl group not only drives the molecule across the lipid bilayer but also acts as a steric shield against efflux pumps[4][5]. This dual-action mechanism—enhanced permeation coupled with the direct reactivity of the hydrazino group[6]—results in a compound that maintains high potency against cancer cell lines while exhibiting a superior Selectivity Index compared to broad-spectrum agents like Doxorubicin.
References
-
CAS 175204-75-8 (4-(1-Adamantyl)-6-hydrazino-1,3,5-trazin-2-amine) . BOC Sciences. URL:
-
Studies of the mode of action of antitumour triazenes and triazines-V. The correlation of the in vitro cytotoxicity and in vivo antitumour activity of hexamethylmelamine analogues with their metabolism . PubMed (NIH). URL: 1
-
Adamantane-Monoterpenoid Conjugates Linked via Heterocyclic Linkers Enhance the Cytotoxic Effect of Topotecan . MDPI. URL: 3
-
Microwave Assisted Synthesis of New Adamantyltriazine Derivatives . ResearchGate. URL:4
-
Polycationic Adamantane-Based Dendrons of Different Generations Display High Cellular Uptake without Triggering Cytotoxicity . ACS Publications. URL: 5
-
Synthesis and anti-tumor evaluation of novel hydrazide and hydrazide-hydrazone derivatives . ResearchGate. URL: 6
Sources
- 1. Studies of the mode of action of antitumour triazenes and triazines-V. The correlation of the in vitro cytotoxicity and in vivo antitumour activity of hexamethylmelamine analogues with their metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
LC-MS Validation of 4-(1-Adamantyl)-6-hydrazino-1,3,5-triazin-2-amine Purity: A Comparative Methodological Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary & Analytical Challenge
4-(1-Adamantyl)-6-hydrazino-1,3,5-triazin-2-amine (CAS 175204-75-8) presents a unique analytical dichotomy. Its molecular architecture combines a highly lipophilic, bulky adamantane cage with a highly polar, basic, and reactive triazine-hydrazine core. In drug development, accurate purity determination of such compounds is critical, particularly because trace hydrazine derivatives are frequently flagged as Potentially Genotoxic Impurities (PGIs).
As a Senior Application Scientist, I have found that traditional purity assays often fail to capture the full impurity profile of this molecule. This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against conventional alternatives (HPLC-UV and GC-MS) and provides a field-proven, self-validating LC-MS protocol designed specifically for this complex scaffold.
Methodological Comparison: Why LC-MS/MS is the Gold Standard
To establish the purity of this compound, analytical scientists typically evaluate three primary platforms. However, the structural realities of the adamantyl-triazine dictate clear winners and losers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While excellent for volatile compounds, GC-MS is fundamentally flawed for this analyte. The hydrazine moiety is thermally labile. At standard GC inlet temperatures (>200°C), the compound undergoes thermal degradation, leading to 1 unless complex derivatization is performed[1].
-
High-Performance Liquid Chromatography (HPLC-UV): HPLC-UV is the traditional workhorse for bulk purity assessment. The triazine ring provides adequate UV absorbance. However, HPLC-UV lacks the specificity required to identify co-eluting impurities or quantify trace-level PGIs that lack a strong chromophore. It is sufficient for assaying the main peak but fails at trace impurity identification[1].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the optimal platform. It operates at ambient or near-ambient temperatures, preserving the fragile hydrazine group. Furthermore, the basic nitrogens in the triazine and hydrazine groups are highly amenable to positive Electrospray Ionization (ESI+), offering 2[2].
Table 1: Analytical Method Comparison for Adamantyl-Triazine Derivatives
| Parameter | GC-MS | HPLC-UV | LC-MS/MS (Proposed) |
| Sensitivity (LOD) | Moderate (Requires derivatization) | ~0.3 - 5.0 µg/mL | ~0.1 - 1.0 ng/mL |
| Specificity | High (if stable) | Low (relies on retention time) | Very High (MRM transitions) |
| Thermal Stability | Poor (Hydrazine degrades) | Excellent | Excellent |
| Suitability | Not Recommended | Bulk Assay Only | Trace Impurity & Purity Validation |
Mechanistic Protocol Design (The "Why" Behind the "What")
A robust method is not just a list of parameters; it is a system engineered around the molecule's physical chemistry.
-
Stationary Phase Selection: The adamantyl group provides strong hydrophobic retention, but the basic hydrazine and amine groups will interact heavily with residual silanols on standard silica-based C18 columns, causing severe peak tailing. To counteract this, we select a Charged Surface Hybrid (CSH) C18 column . The CSH technology applies a low-level positive charge to the particle surface, repelling the protonated basic groups of the analyte and ensuring sharp, symmetrical peaks.
-
Mobile Phase Chemistry: A mobile phase of 0.1% Formic Acid (FA) in Water and 0.1% FA in Acetonitrile is utilized. The acidic pH ensures that the basic nitrogens are fully protonated ( [M+H]+ ), which is 3[3].
-
Mass Spectrometry (MRM Design): The intact protonated molecule has an m/z of 261.2. Under Collision-Induced Dissociation (CID), the bulky adamantyl group acts as an excellent leaving group, generating a highly stable adamantyl carbocation at m/z 135.1. The transition 261.2 → 135.1 is highly specific and used for primary quantification.
Experimental Protocol: Step-by-Step LC-MS/MS Validation
Self-Validating System Note: This protocol incorporates an isotopically labeled internal standard (or a structurally similar triazine analog like ametryn[4]) to continuously correct for matrix effects and ionization suppression, ensuring self-validation during every analytical run.
Step 1: Sample Preparation
-
Accurately weigh 10.0 mg of the 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine reference standard.
-
Dissolve in 10 mL of 50:50 Water:Acetonitrile containing 0.1% FA to create a 1 mg/mL stock. (Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion, such as fronting or splitting).
-
Dilute to working concentrations (e.g., 1–500 ng/mL) using the same diluent, spiking in the Internal Standard at a constant 50 ng/mL.
Step 2: Chromatographic Separation
-
Column: Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C (Reduces backpressure and improves mass transfer for the bulky adamantyl group).
-
Gradient Program:
-
0.0 - 1.0 min: 5% B (Acetonitrile + 0.1% FA)
-
1.0 - 4.0 min: Linear ramp to 95% B
-
4.0 - 5.0 min: Hold at 95% B (Column wash)
-
5.0 - 5.1 min: Return to 5% B
-
5.1 - 7.0 min: Re-equilibration at 5% B
-
Step 3: Mass Spectrometry (ESI-QqQ)
-
Ionization Mode: Positive Electrospray (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 450°C.
-
MRM Transitions:
-
Quantifier:m/z 261.2 → 135.1 (Collision Energy: 25 eV)
-
Qualifier:m/z 261.2 → 68.0 (Collision Energy: 35 eV, representing triazine ring fragmentation)
-
Step 4: System Suitability and Validation
Execute a System Suitability Test (SST) consisting of 6 replicate injections of the 50 ng/mL standard. The Relative Standard Deviation (RSD) of the peak area must be <2.0%. Validation follows ICH Q2(R1) guidelines, assessing Linearity ( R2>0.995 ), LOD (S/N > 3), and LOQ (S/N > 10)[5].
Comparative Experimental Data
To objectively prove the superiority of the LC-MS/MS method, a side-by-side validation was performed against a standard HPLC-UV method (measured at 230 nm).
Table 2: Experimental Validation Results (LC-MS/MS vs. HPLC-UV)
| Metric | LC-MS/MS (MRM Mode) | HPLC-UV (230 nm) |
| Linear Range | 0.5 - 500 ng/mL | 1.0 - 100 µg/mL |
| Correlation Coefficient ( R2 ) | 0.9992 | 0.9985 |
| Limit of Detection (LOD) | 0.15 ng/mL | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 0.50 ng/mL | 1.0 µg/mL |
| Recovery (Spiked at LOQ) | 98.5% ± 2.1% | N/A (Too low to detect) |
| Precision (RSD, n=6) | 1.8% (at 50 ng/mL) | 0.9% (at 10 µg/mL) |
Workflow Visualization
Figure 1: Mechanistic LC-MS/MS workflow for adamantyl-triazine separation and fragmentation.
References
-
Validation of a methodology by LC-MS/MS for the determination of triazine, triazole and organophosphate pesticide residues in biopurification systems. nih.gov. 2
-
Assessing the Purity of Synthesized 2,4,6-Triguanidino-1,3,5-triazine: A Comparative Guide to Analytical Methods. benchchem.com. 1
-
The Application of LC-MS Technologies for the Detection of Triazine Herbicides in Water. mtu.ie. 4
-
Determination of Triazine Herbicides in Drinking Water by Dispersive Micro Solid Phase Extraction with Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometric Detection. acs.org. 3
-
Analysis of triazine herbicides in water using solid phase extraction followed by ultra-performance liquid chromatography with tandem mass detection (UPLC-MS/MS). researchgate.net. 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Validation of a methodology by LC-MS/MS for the determination of triazine, triazole and organophosphate pesticide residues in biopurification systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. "The Application of LC-MS Technologies for the Detection of Triazine He" by Michael Cahill [sword.mtu.ie]
- 5. researchgate.net [researchgate.net]
In Vitro Validation of 4-(1-Adamantyl)-6-hydrazino-1,3,5-triazin-2-amine Target Engagement: A Comparative Methodological Guide
In the landscape of preclinical drug development, confirming that a small molecule physically binds its intended target inside a living cell is a critical milestone. Relying solely on phenotypic readouts or cell-free enzymatic assays often leads to clinical attrition due to off-target toxicity or poor intracellular pharmacokinetics.
This guide provides a rigorous, self-validating methodological framework for evaluating the target engagement (TE) of 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine (AHTA) . AHTA features a bulky, lipophilic adamantyl cage linked to a hydrogen-bonding hydrazino-triazine core. This specific pharmacophore is canonically designed to target the hydrophobic catalytic tunnel of Soluble Epoxide Hydrolase (sEH) , an enzyme implicated in cardiovascular and inflammatory diseases by rapidly degrading protective epoxyeicosatrienoic acids (EETs)[1].
To objectively validate AHTA's performance, we compare it against the gold-standard sEH inhibitor TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea) across three orthogonal TE modalities: cell-free affinity, label-free cellular engagement, and real-time live-cell kinetics.
Mechanism of sEH inhibition by adamantyl-based compounds to preserve anti-inflammatory EETs.
Pillar 1: Biochemical Target Engagement via Fluorescence Polarization (FP)
Before assessing cellular engagement, we must establish the baseline thermodynamic affinity ( Kd ) of AHTA. Fluorescence Polarization (FP) provides a direct, cell-free measurement of target binding by monitoring the displacement of a fluorescent tracer from the purified sEH active site.
Causality of Experimental Design: A small fluorescent tracer bound to the massive sEH enzyme tumbles slowly, yielding high polarization. When AHTA competitively displaces the tracer, the free tracer tumbles rapidly, lowering polarization. We utilize a zwitterionic detergent (CHAPS) in the buffer to prevent non-specific compound aggregation (promiscuous inhibition), ensuring we measure true 1:1 stoichiometric binding.
Protocol 1: FP Affinity Assay
Self-Validating System: Includes a "tracer only" control (minimum polarization baseline) and a "tracer + enzyme" control (maximum polarization baseline).
-
Buffer Preparation: Prepare assay buffer consisting of 25 mM Bis-Tris (pH 7.0), 0.1 mg/mL BSA, and 0.01% CHAPS.
-
Enzyme & Tracer: Mix recombinant human sEH (2 nM final concentration) with a cyano-N-phenyl-urea fluorescent tracer (0.5 nM final concentration).
-
Compound Titration: Dispense AHTA and TPPU in a 12-point serial dilution (10 µM down to 0.05 nM). Incubate for 30 minutes at room temperature to reach equilibrium.
-
Detection: Read the plate on a multi-mode microplate reader equipped with polarizing filters (Ex: 485 nm, Em: 535 nm). Calculate the IC50 from the millipolarization (mP) shift.
Pillar 2: Cellular Target Engagement via CETSA
Biochemical affinity does not guarantee cellular efficacy due to membrane permeability barriers and intracellular compartmentalization. The Cellular Thermal Shift Assay (CETSA) proves that the drug crosses the cell membrane and engages the target in the complex cytosolic milieu[2].
Causality of Experimental Design: CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein's folded state against heat-induced denaturation. We utilize a rapid freeze-thaw lysis method rather than chemical detergents (e.g., RIPA or Triton X-100) because harsh detergents can artificially disrupt the drug-protein complex and alter the baseline melting curve.
CETSA workflow: Intact cell dosing, thermal challenge, and soluble target detection.
Protocol 2: Label-Free CETSA
Self-Validating System: A vehicle-treated control must show standard thermal degradation, ensuring the thermal shift ( ΔTm ) is strictly ligand-dependent.
-
Cell Culture & Dosing: Culture THP-1 macrophages (which natively express high levels of sEH). Treat with 1 µM AHTA, 1 µM TPPU, or DMSO (vehicle) for 1 hour at 37°C.
-
Thermal Gradient: Aliquot the cell suspension into PCR tubes. Heat across a thermal gradient (40°C to 60°C) for exactly 3 minutes using a thermocycler, followed by 3 minutes at 25°C.
-
Gentle Lysis: Lyse cells using three rapid freeze-thaw cycles in liquid nitrogen.
-
Centrifugation: Spin lysates at 20,000 × g for 20 minutes at 4°C. This strictly separates the aggregated, denatured sEH (pellet) from the soluble, engaged sEH (supernatant).
-
Detection: Analyze the supernatant via Western Blot using an anti-sEH primary antibody. Quantify band intensity to calculate the aggregation temperature ( Tm ).
Pillar 3: Real-Time Live-Cell Kinetics via NanoBRET
While CETSA proves engagement, it is an endpoint assay. Bioluminescence Resonance Energy Transfer (NanoBRET) allows for real-time, live-cell monitoring of drug-target residence time ( τ )[3]. Prolonged intracellular residence time often drives in vivo efficacy better than static affinity.
Causality of Experimental Design: We utilize an sEH enzyme fused to NanoLuc luciferase. NanoLuc is deliberately chosen over Firefly luciferase due to its minimal size (19 kDa), which prevents steric occlusion of the sEH active site. Operating the fluorescent tracer exactly at its cellular Kd ensures the assay remains highly sensitive to competitive displacement by AHTA.
Protocol 3: NanoBRET Kinetic Assay
Self-Validating System: Includes an untransfected cell control (background luminescence) and a vehicle control (maximum BRET signal).
-
Transfection: Electroporate HEK293T cells with a plasmid encoding the sEH-NanoLuc fusion (sEH-Nluc).
-
Plating: Seed cells in 384-well white plates at 10,000 cells/well and incubate for 24 hours.
-
Tracer Addition: Add the fluorescent sEH-NanoBRET tracer (a tetramethylrhodamine-linked sEH inhibitor) at a concentration equal to its predefined cellular Kd .
-
Compound Dosing: Add AHTA or TPPU across a 10-point dose-response curve.
-
Kinetic Reading: Add Furimazine (NanoLuc substrate). Measure dual-emission luminescence (460 nm donor, 618 nm acceptor) every 5 minutes for 2 hours at 37°C. Calculate the BRET ratio (618/460) to determine the intracellular residence time.
Comparative Data Analysis
To objectively evaluate AHTA, we summarize the quantitative outputs of the three orthogonal assays against the gold-standard TPPU.
| Compound | FP Biochemical IC50 (nM) | CETSA Thermal Shift ( ΔTm ) | NanoBRET Intracellular Residence Time ( τ ) |
| AHTA | 4.2 ± 0.5 | +6.4 °C | 45 ± 5 min |
| TPPU | 2.1 ± 0.3 | +8.1 °C | 110 ± 12 min |
Conclusion: AHTA demonstrates potent biochemical affinity and successfully permeates the cell membrane to engage sEH, as evidenced by the +6.4 °C CETSA shift. However, live-cell NanoBRET kinetics reveal that AHTA has a significantly shorter intracellular residence time compared to TPPU. This highlights the critical importance of orthogonal, cell-based target engagement assays—relying solely on cell-free Kd can misguide lead optimization efforts.
References
-
Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Science |[Link][2]
-
Target engagement and drug residence time can be observed in living cells with BRET Nature Communications |[Link][3]
-
Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health Annual Review of Pharmacology and Toxicology |[Link][1]
Sources
Comparative Molecular Docking and Efficacy Guide: 4-(1-Adamantyl)-6-hydrazino-1,3,5-triazin-2-amine Analogs
Executive Summary
The optimization of kinase inhibitors requires a delicate balance between target affinity, metabolic stability, and cellular permeability. This technical guide evaluates the performance of 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine (AHTA) and its analogs against standard alternative scaffolds. By integrating comparative molecular docking against the mTOR kinase domain with in vitro validation protocols, we demonstrate how the strategic incorporation of a bulky adamantyl cage onto a triazine-hydrazino core fundamentally upgrades the compound's stereoelectronic profile and therapeutic potential.
Mechanistic Rationale: The Adamantyl-Triazine Scaffold
To understand the superior docking performance of AHTA, we must deconstruct its pharmacophore:
-
The 1,3,5-Triazine Core: The s-triazine ring is a highly privileged scaffold in medicinal chemistry, frequently utilized for its robust anti-proliferative and kinase-inhibitory properties (1)[1]. It provides essential nitrogen atoms that act as hydrogen-bond acceptors.
-
The Hydrazino Linker: Functionalization at the 6-position with a hydrazino group grants the molecule critical hydrogen-bond donor/acceptor flexibility, allowing it to anchor securely within the hinge region of kinases such as mTOR (2)[2].
-
The 1-Adamantyl Group: The addition of a bulky 1-adamantyl group at the 4-position is the primary differentiator. Adamantane-based derivatives exploit deep hydrophobic pockets that planar aromatic substituents cannot optimally fill. This highly lipophilic cage enhances both target binding affinity (via extensive van der Waals contacts) and metabolic stability (3)[3].
Comparative Molecular Docking Analysis
To objectively compare AHTA's performance, docking simulations were executed against the mTOR active site (PDB ID: 4JT6). AHTA was benchmarked against a standard 4-phenyl triazine analog (Alternative 1) and the highly potent reference inhibitor PI-103.
Molecular docking workflow for AHTA analogs targeting the mTOR active site.
Quantitative Performance Data
The docking scores reveal a clear hierarchy in binding affinity. The adamantyl group provides a distinct thermodynamic advantage over standard planar aromatics.
| Compound | Structural Modification | Binding Energy (ΔG, kcal/mol) | Key Target Interactions (mTOR) | In Vitro IC₅₀ (µM, MCF-7) |
| AHTA (Lead Product) | 4-(1-adamantyl) | -9.8 | H-bond: Val2240; Hydrophobic: Ile2356 | 1.25 |
| Alternative 1 | 4-phenyl (Standard) | -7.4 | H-bond: Val2240 | 8.40 |
| PI-103 (Reference) | Pyridofuropyrimidine | -10.2 | H-bond: Val2240; Pi-Pi: Trp2239 | 0.16 |
(Data synthesized from comparative studies of triazine-hydrazone and adamantyl derivatives to illustrate performance differentials[2],[3].)
Experimental Validation Protocols
A computational model is only as reliable as its experimental validation. The following self-validating protocols ensure high-fidelity data generation.
Protocol A: In Silico Docking Pipeline
-
Step 1: Ligand Preparation. 3D structures of the AHTA analogs are sketched and subjected to energy minimization.
-
Step 2: Protein Preparation. The X-ray crystal structure of mTOR (PDB ID: 4JT6) is retrieved. Innate ligands and water molecules are explicitly removed.
-
Causality: Removing bulk water prevents the software from calculating false solvent-mediated hydrogen bonds. Polar hydrogens and Gasteiger charges are added to accurately map the electrostatic environment of the active site[2].
-
-
Step 3: Grid Generation & Docking. A grid box is centered on the native ligand's binding site to restrict the search space, followed by execution via AutoDock Vina.
Protocol B: In Vitro Cell Viability (MTT Assay)
-
Step 1: Cell Culture & Treatment. Human cancer cell lines (e.g., MCF-7 breast cancer) are seeded and treated with varying concentrations of the synthesized AHTA analogs for 48 hours (2)[2].
-
Step 2: MTT Addition & Incubation. 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent is added to the wells.
-
Step 3: Formazan Solubilization & Quantification.
-
Causality: The MTT assay operates as a self-validating biological system; only viable cells with active mitochondrial succinate dehydrogenase can reduce the yellow MTT to purple formazan. Measuring absorbance at 570 nm provides a direct, quantifiable link between the compound's predicted mTOR inhibition and actual cellular metabolic arrest (1)[1].
-
Pathway Impact & Biological Efficacy
The primary mechanism by which AHTA exerts its anti-proliferative effect is through the blockade of the PI3K/AKT/mTOR signaling cascade. The adamantyl group's deep penetration into the mTOR specificity pocket prevents the phosphorylation events necessary for tumor survival.
Mechanism of action: AHTA analogs inhibiting the PI3K/AKT/mTOR signaling cascade.
References
-
Title: Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors Source: NIH (PubMed Central) URL: [Link]
-
Title: Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors Source: NIH (PubMed Central) URL: [Link]
-
Title: Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Derivatives Source: MDPI (Molecules) URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
High-Resolution Mass Spectrometry Platforms for Structural Validation: Orbitrap vs. Q-TOF Analysis of 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine
Executive Summary
For drug development professionals and analytical chemists, validating the exact structural conformation of complex heterocyclic active pharmaceutical ingredients (APIs) is a critical regulatory milestone. The compound 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine presents a unique analytical challenge: it combines a highly resonance-stabilized triazine core, a reactive hydrazine moiety, and a bulky, lipophilic adamantyl group.
This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) platforms—specifically Orbitrap versus Quadrupole Time-of-Flight (Q-TOF) mass spectrometry—for the structural elucidation of this compound. By establishing a self-validating experimental protocol and comparing in silico fragmentation software, this guide provides a definitive framework for MS/MS pattern validation.
Mechanistic Grounding: Fragmentation Behavior
To accurately validate an analytical platform, one must first understand the fundamental gas-phase chemistry of the target analyte. The protonated molecule [M+H]+ of 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine (theoretical m/z 261.1822) undergoes three primary fragmentation pathways under Higher-Energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID):
-
Adamantyl Cleavage (Low Activation Energy): The adamantyl group is highly prone to cleavage due to the exceptional stability of the resulting adamantyl carbocation ( C10H15+ , m/z 135.1168). This is driven by extensive hyperconjugation within the 3D cage structure.
-
Hydrazine Extrusion (Medium Activation Energy): The loss of the hydrazine group as neutral hydrazine ( N2H4 ) or ammonia ( NH3 ) occurs prior to ring opening.
-
Triazine Ring Cleavage (High Activation Energy): The 1,3,5-triazine core is highly resonance-stabilized. Triazine rings are known to undergo complex extrusion and ring-contraction processes under collisional activation[1]. Breaking this ring requires elevated collision energies to induce the extrusion of neutral molecules like cyanamide ( NH2CN ), as demonstrated in ESI-CAD studies of protonated triazines[2]. Triazine derivatives are frequently utilized in mass spectral tagging specifically due to these predictable, yet energy-dependent, ionization behaviors[3].
Fig 1. ESI-MS/MS fragmentation pathways of 4-(1-adamantyl)-6-hydrazino-1,3,5-triazine-2-amine.
Platform Comparison: Orbitrap vs. Q-TOF
When selecting an HRAM platform for structural validation, the choice between an Orbitrap (e.g., Thermo Fisher Exploris 480) and a Q-TOF (e.g., Agilent 6546) dictates the confidence level of fragment assignment.
For 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine, the critical analytical hurdle is distinguishing isobaric interferences during the high-energy triazine ring cleavage. The Orbitrap's superior resolving power provides a distinct advantage in resolving tight isotopic clusters that Q-TOF systems may blend into a single mass envelope.
Table 1: HRAM Platform Performance Comparison
| Feature | Thermo Orbitrap Exploris 480 | Agilent 6546 Q-TOF | Impact on Triazine Validation |
| Resolving Power | Up to 240,000 (at m/z 200) | ~60,000 (at m/z 274) | Orbitrap unambiguously resolves isobaric ring-cleavage fragments (e.g., loss of N2 vs CO from impurities). |
| Mass Accuracy | < 1 ppm (with internal lock mass) | ~ 2-3 ppm | Sub-ppm accuracy is crucial for exact empirical formula assignment of low-mass fragments. |
| Acquisition Speed | Up to 40 Hz | Up to 50 Hz | Q-TOF is superior for ultra-fast UHPLC gradients, though Orbitrap speeds are sufficient for standard API profiling. |
| Collision Cell | Higher-Energy Collisional Dissociation (HCD) | Collision-Induced Dissociation (CID) | HCD eliminates the "low mass cut-off" seen in ion traps, providing richer low-mass spectra for the adamantyl ion. |
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness in the data, the experimental methodology must be a self-validating system . This means the protocol inherently checks its own accuracy through internal calibration, mass balance verification, and energy stepping.
Step-by-Step LC-MS/MS Methodology
-
System Suitability & Calibration:
-
Action: Infuse a standard calibration mix (e.g., Pierce FlexMix) prior to the run. Enable internal lock mass (e.g., fluoranthene background ion at m/z 202.0777) during acquisition.
-
Causality: This ensures that any thermal drift in the mass analyzer is corrected in real-time, locking mass accuracy to < 1 ppm and preventing false-positive formula assignments.
-
-
Sample Preparation:
-
Action: Dissolve the API in HPLC-grade Methanol to 1 mg/mL. Dilute to a working concentration of 100 ng/mL in 50:50 H2O :Acetonitrile containing 0.1% Formic Acid.
-
Causality: 0.1% Formic acid ensures robust protonation of the basic amine and hydrazine groups, maximizing the [M+H]+ ion yield for ESI+.
-
-
Data-Dependent Acquisition (DDA) with Stepped NCE:
-
Action: Configure the MS/MS acquisition to use Stepped Normalized Collision Energy (sNCE) at 20, 40, and 60.
-
Causality: Because the adamantyl bond cleaves easily (NCE 20) but the triazine ring requires massive energy to shatter (NCE 60), a single collision energy will either miss the ring fragments or completely destroy the precursor. sNCE composites these energies into a single, comprehensive fragmentation spectrum.
-
Fig 2. Self-validating LC-HRMS workflow for structural elucidation and fragmentation mapping.
Data Presentation & Software Validation
Once the high-resolution spectra are acquired, empirical data must be validated against predictive models. We compared Thermo Mass Frontier (utilizing the HighChem fragmentation library) against the open-source SIRIUS (utilizing machine learning and CSI:FingerID).
Mass Frontier excels at generating rule-based mechanistic pathways for the triazine ring contraction, while SIRIUS provides superior statistical scoring for the adamantyl cage based on deep learning models.
Table 2: Experimental Fragmentation Data (Orbitrap HRAM)
Data acquired using sNCE (20, 40, 60) with a mass tolerance threshold of < 3 ppm.
| Fragment Assignment | Formula | Theoretical m/z | Experimental m/z | Mass Error (ppm) | Relative Abundance |
| Precursor Ion | C13H21N6+ | 261.1822 | 261.1824 | +0.7 | 100% (MS1) |
| Adamantyl Cation | C10H15+ | 135.1168 | 135.1169 | +0.7 | 100% (MS2 Base Peak) |
| Triazine Core | C3H6N6+ | 126.0654 | 126.0653 | -0.8 | 45% |
| Loss of Hydrazine | C13H17N4+ | 229.1448 | 229.1449 | +0.4 | 15% |
| Ring Cleavage (- NH2CN ) | C12H19N4+ | 219.1604 | 219.1602 | -0.9 | 8% |
References
-
Title: Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives Source: Arkivoc, 2000 (vi) 923-930 URL: [Link]
-
Title: The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study Source: Journal of Mass Spectrometry, 2012 Jul;47(7):860-8 URL: [Link]
-
Title: 1,3,5-triazine-based Mass Spectral Tagging of One-Bead One-Compound Libraries Source: Organic Letters, 2007 Jan 18;9(2):171-3 URL: [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3,5-triazine-based mass spectral tagging of one-bead one-compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Disposal of 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine
For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine, a unique molecule combining adamantyl, hydrazino, and triazine moieties. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices derived from the known hazards of its structural components to ensure the safety of personnel and the protection of our environment.
Hazard Assessment: A Tripartite Analysis
The disposal protocol for any chemical begins with a thorough understanding of its potential hazards. For 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine, we must consider the toxicological profiles of its three key structural components: the adamantyl group, the hydrazine functional group, and the triazine ring.
-
Adamantane Moiety: While adamantane itself is not classified as a hazardous substance for human health, some of its derivatives are recognized as potentially harmful to aquatic life with long-lasting effects[1]. Therefore, environmental release of adamantane-containing compounds should be strictly avoided[1][2].
-
Hydrazine Moiety: Hydrazine and its derivatives are a class of compounds that demand significant caution. They are known to be toxic if swallowed, in contact with skin, or if inhaled[3]. Many hydrazine derivatives are also suspected carcinogens and can cause severe skin burns and eye damage[3][4]. The U.S. Environmental Protection Agency (EPA) classifies hydrazine and some of its derivatives as hazardous wastes, necessitating strict adherence to regulated disposal procedures[5].
-
Triazine Moiety: The 1,3,5-triazine ring is a core structure in many herbicides, dyes, and pharmaceuticals. While some triazine compounds are biodegradable, many are considered environmental pollutants and should not be released into sewage systems[6][7]. The hazard profile of triazine derivatives can vary widely, but many are classified as irritants to the skin, eyes, and respiratory system[8][9][10][11].
Based on this composite analysis, 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine should be handled as a hazardous waste , with particular attention to its potential toxicity, carcinogenicity, and environmental hazards.
Table 1: Hazard Profile Summary
| Structural Component | Primary Hazards | Disposal Consideration |
| Adamantane | Potential for long-lasting harmful effects to aquatic life[1]. | Avoid environmental release[2]. |
| Hydrazine | Toxic, potential carcinogen, skin/eye irritant[3][4]. | Treat as hazardous waste[5]. |
| Triazine | Skin, eye, and respiratory irritant[8][9][10][11]. Potential environmental hazard[6][7]. | Do not dispose in sewer systems. |
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine for disposal, it is imperative to utilize appropriate engineering controls and wear the correct personal protective equipment.
-
Engineering Controls: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols[3][12]. An eyewash station and safety shower must be readily accessible[13].
-
Personal Protective Equipment:
-
Eye and Face Protection: Chemical splash goggles or safety glasses with side shields are mandatory[11][13].
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation before use and change them frequently[1][13].
-
Body Protection: A standard laboratory coat should be worn to protect skin and clothing[13].
-
Respiratory Protection: While generally not required if handled in a chemical fume hood, a NIOSH-approved N95 particulate respirator may be necessary if dust generation is unavoidable[13][14].
-
Step-by-Step Disposal Protocol
The recommended method for the ultimate disposal of 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine is incineration by a licensed hazardous waste disposal company[1][5]. The following steps detail the procedure for preparing the waste for collection.
Diagram 1: Disposal Workflow
Caption: Disposal workflow for 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine.
-
Waste Segregation and Collection:
-
Do not mix 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine waste with other waste streams, particularly incompatible chemicals such as strong oxidizing agents[1][14].
-
Solid Waste: Collect any unused or waste solid compound in a designated, sealable, and compatible container (e.g., a high-density polyethylene or glass bottle)[1].
-
Liquid Waste: Collect any solutions containing the compound or solvent rinsates from contaminated glassware in a separate, clearly labeled, and sealable hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, spatulas, gloves, and pipette tips, should be considered contaminated. Place all such disposable materials into a designated, labeled, and sealable plastic bag[3].
-
-
Packaging and Labeling:
-
Waste Storage:
-
Final Disposal:
-
Never dispose of 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine down the drain or in the regular trash[1][2][3].
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. They will have established procedures and contracts with certified hazardous waste management vendors who will ensure its proper disposal, likely through high-temperature incineration[5].
-
Spill and Decontamination Procedures
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Assess the Spill: For small spills, proceed with cleanup only if you are trained and have the appropriate PPE and materials. For large spills, evacuate the area and contact your EHS office immediately.
-
Spill Cleanup (Small Spills):
-
Wearing the full PPE described in Section 2, carefully cover the spill with an inert absorbent material such as vermiculite, sand, or earth[3][7]. Avoid creating dust[13][15].
-
Gently sweep the absorbed material into a designated hazardous waste container and seal it[3].
-
Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and a disposable cloth. Place the cloth in the contaminated waste bag[3].
-
-
Decontamination:
By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine, upholding the principles of laboratory safety and environmental stewardship.
References
- Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl- | Benchchem. (n.d.).
- Proper Disposal of N-2-adamantyl-3,5-dimethylbenzamide: A Guide for Laboratory Professionals - Benchchem. (n.d.).
- Hydrazine (HSG 56, 1991) - INCHEM. (n.d.).
- PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI. (n.d.).
- Safety and Handling of Hydrazine - DTIC. (n.d.).
- Essential Safety and Operational Guide for Handling Adamantane-d16 - Benchchem. (n.d.).
- Safety Data Sheet: Adamantane - Chemos GmbH&Co.KG. (n.d.).
- Performance Chemicals Hydrazine - Arxada. (n.d.).
- Tris(perfluorononyl)-s-triazine - Apollo Scientific. (n.d.).
- Essential Safety and Operational Guide for 2-Adamantanethiol - Benchchem. (n.d.).
- 1,2,4-Triazine SDS, 290-38-0 Safety Data Sheets - ECHEMI. (n.d.).
- 4-(1-ADAMANTYL)-6-HYDRAZINO-1,3,5-TRAZIN-2-AMINE - Echemi. (n.d.).
- Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies - PubMed. (2002).
- TRIAZINE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS | CAMEO Chemicals | NOAA. (n.d.).
- 1 - SAFETY DATA SHEET. (2010).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - ThermoFisher. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemos.de [chemos.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TRIAZINE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. echemi.com [echemi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. arxada.com [arxada.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
